molecular formula C6H7N3 B1342748 1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 1006434-01-0

1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1342748
CAS No.: 1006434-01-0
M. Wt: 121.14 g/mol
InChI Key: SCVYEGXBMMZIET-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYEGXBMMZIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1006434-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide covers its chemical and physical properties, safety and handling protocols, and a representative synthetic methodology.

Chemical and Physical Properties

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 1006434-01-0
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol Calculated
IUPAC Name 1-ethyl-1H-pyrazole-4-carbonitrile
Physical Form Liquid, Solid, or Semi-solid
InChI 1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3
InChIKey SCVYEGXBMMZIET-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)C#N
Purity 97%
Storage Temperature Room temperature, in a dark place under an inert atmosphere

Safety and Handling

This compound is classified as hazardous. The following table outlines its GHS safety information.

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362

Handling Precautions:

  • Wear protective gloves, protective clothing, and eye/face protection.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Store in a well-ventilated place and keep the container tightly closed.[1]

Experimental Protocols

Proposed Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile:

A potential synthetic pathway is the reaction of ethylhydrazine with a derivative of 2-formyl-3-oxopropanenitrile.

Experimental Workflow:

G Proposed Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile cluster_reactants Reactants cluster_process Process cluster_product Product A Ethylhydrazine C Condensation Reaction (e.g., in Ethanol) A->C B 2-formyl-3-oxopropanenitrile derivative B->C D Work-up (e.g., Extraction) C->D E Purification (e.g., Column Chromatography) D->E F 1-ethyl-1H-pyrazole-4-carbonitrile E->F

Caption: Proposed synthetic workflow for 1-ethyl-1H-pyrazole-4-carbonitrile.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-formyl-3-oxopropanenitrile derivative in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add ethylhydrazine to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Logical Relationships in Safety Protocols

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

G Hazard and Precautionary Statement Relationship cluster_hazards Identified Hazards cluster_precautions Precautionary Measures H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water H319->P305_P351_P338 P332_P313 P332+P313: If skin irritation occurs: Get medical advice P302_P352->P332_P313 P337_P313 P337+P313: If eye irritation persists: Get medical advice P305_P351_P338->P337_P313

Caption: Relationship between hazards and precautionary measures.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a broad range of activities including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides a summary of the available physicochemical properties of 1-ethyl-1H-pyrazole-4-carbonitrile, outlines general experimental approaches for its synthesis and characterization, and presents logical workflows relevant to its study.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇N₃--INVALID-LINK--
Molecular Weight 121.14 g/mol --INVALID-LINK--
LogP (calculated) 0.72Hit2Lead
Physical Form Liquid or Solid or Semi-solid or lump--INVALID-LINK--
CAS Number 1006434-01-0--INVALID-LINK--

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile is not available in the cited literature. However, a general approach to the synthesis of N-alkylated pyrazoles can be inferred from established synthetic methodologies for related pyrazole derivatives.

General Synthesis Approach for N-Alkylated Pyrazoles:

The synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile would likely involve the N-alkylation of a 1H-pyrazole-4-carbonitrile precursor. A plausible synthetic route is the reaction of 1H-pyrazole-4-carbonitrile with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base and solvent.

Illustrative Reaction Scheme:

Key Experimental Steps would include:

  • Reaction Setup: Dissolving 1H-pyrazole-4-carbonitrile in an appropriate aprotic solvent (e.g., acetonitrile, DMF).

  • Deprotonation: Addition of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrazole nitrogen.

  • Alkylation: Slow addition of the ethylating agent to the reaction mixture.

  • Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Quenching the reaction, followed by extraction and purification of the product using column chromatography or distillation.

  • Characterization: Confirming the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 1-ethyl-1H-pyrazole-4-carbonitrile.

A Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Solubility Studies (Aqueous and Organic) C->F G pKa Determination (Potentiometric or Spectrophotometric) C->G H LogP/LogD Measurement (Shake-flask or HPLC) C->H I Solid-State Characterization (XRD, DSC) C->I J Stability Studies D->J E->J F->J G->J H->J I->J

Caption: Logical workflow for physicochemical characterization.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives in drug discovery, it is conceivable that 1-ethyl-1H-pyrazole-4-carbonitrile could be investigated for its potential to modulate various signaling pathways. The following diagram presents a hypothetical signaling cascade that could be a target for such a molecule, for illustrative purposes only.

A External Signal B Receptor Tyrosine Kinase A->B D Kinase A B->D C 1-ethyl-1H-pyrazole-4-carbonitrile (Hypothetical Inhibitor) C->D E Kinase B D->E F Transcription Factor E->F G Gene Expression F->G H Cellular Response G->H

Caption: Hypothetical signaling pathway modulation.

Conclusion

This technical guide consolidates the currently available physicochemical information for 1-ethyl-1H-pyrazole-4-carbonitrile. While there are significant data gaps in the publicly accessible literature regarding its experimental properties and specific biological activities, the provided information on its known attributes and general methodologies for synthesis and characterization serves as a valuable resource for researchers. The workflows presented offer a systematic approach to further investigate this and similar compounds. Further experimental work is required to fully elucidate the physicochemical profile and potential biological relevance of 1-ethyl-1H-pyrazole-4-carbonitrile.

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds. The structure is characterized by an ethyl group attached to one of the nitrogen atoms of the pyrazole ring and a nitrile group at the 4th position.

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C6H7N3[1]
Molecular Weight 121.14 g/mol [1]
CAS Number 1006434-01-0[1][2]
IUPAC Name 1-ethyl-1H-pyrazole-4-carbonitrile[1]
Physical Form Liquid, Solid, Semi-solid, or lump[1]
Purity 97%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Molecular Structure Visualization

The two-dimensional chemical structure of 1-ethyl-1H-pyrazole-4-carbonitrile is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.

Molecular structure of 1-ethyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

One general, eco-friendly method for synthesizing pyrazole 4-carbonitrile derivatives involves a one-pot, three-component reaction of malononitrile, a hydrazine derivative (like phenylhydrazine), and an aromatic aldehyde.[3][4] Another approach for a related compound, ethyl 1H-pyrazole-4-carboxylate, involves the reaction of 1H-pyrazole-4-carboxylic acid with thionyl chloride in ethanol.[5] These generalized methods may serve as a starting point for developing a specific synthesis protocol for 1-ethyl-1H-pyrazole-4-carbonitrile.

It is important to note that any synthesis should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product purified by methods like column chromatography or recrystallization. Characterization of the synthesized compound would involve analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

References

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is limited, this guide consolidates available data on its physicochemical properties and proposes a detailed synthetic pathway based on established methodologies for analogous pyrazole derivatives. Furthermore, it explores the potential biological activities and mechanisms of action by examining structure-activity relationships within the broader class of N-substituted pyrazole-4-carbonitriles. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of 1-ethyl-1H-pyrazole-4-carbonitrile.

Introduction

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore that can engage in various biological interactions. The introduction of a carbonitrile group at the 4-position and an ethyl group at the N1-position of the pyrazole ring, as in 1-ethyl-1H-pyrazole-4-carbonitrile, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide aims to provide a thorough understanding of this specific compound, despite the current scarcity of dedicated research, by leveraging data from closely related analogs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-ethyl-1H-pyrazole-4-carbonitrile is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

PropertyValue
IUPAC Name 1-ethyl-1H-pyrazole-4-carbonitrile
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
CAS Number 1006434-01-0
Appearance Liquid or Solid or Semi-solid
Purity Typically ≥95% (commercial sources)
LogP (predicted) 0.72
Boiling Point (predicted) 245.6±25.0 °C at 760 mmHg
Melting Point Not reported
Solubility Soluble in organic solvents like DMSO and methanol

Proposed Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile

Proposed Synthetic Pathway

The synthesis commences with the condensation of malononitrile and triethyl orthoformate to form ethoxymethylenemalononitrile. This intermediate is then reacted with hydrazine hydrate to yield 1H-pyrazole-4-carbonitrile. The final step involves the selective N-alkylation of the pyrazole ring with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions.

Synthesis_Pathway Malononitrile Malononitrile Ethoxymethylene Ethoxymethylenemalononitrile Malononitrile->Ethoxymethylene Acetic anhydride TriethylOrthoformate Triethyl orthoformate TriethylOrthoformate->Ethoxymethylene PyrazoleCarbonitrile 1H-pyrazole-4-carbonitrile Ethoxymethylene->PyrazoleCarbonitrile Hydrazine Hydrazine hydrate Hydrazine->PyrazoleCarbonitrile Ethanol, Reflux Target 1-ethyl-1H-pyrazole-4-carbonitrile PyrazoleCarbonitrile->Target EthylIodide Ethyl iodide EthylIodide->Target K2CO3, Acetone Biological_Screening_Workflow Start 1-ethyl-1H-pyrazole-4-carbonitrile PrimaryScreen Primary Screening (e.g., Cell Viability Assays) Start->PrimaryScreen HitIdentified Hit Identification PrimaryScreen->HitIdentified SecondaryScreen Secondary Screening (Target-based assays, e.g., CB1, nNOS) HitIdentified->SecondaryScreen Active Inactive Inactive HitIdentified->Inactive Inactive LeadCandidate Lead Candidate Identification SecondaryScreen->LeadCandidate FurtherStudies In vivo studies, SAR LeadCandidate->FurtherStudies Confirmed Activity LeadCandidate->Inactive No Confirmed Activity

Spectroscopic and Spectrometric Analysis of Pyrazole Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the spectral data for key pyrazole derivatives, with a primary focus on the spectroscopic and spectrometric characterization of compounds related to 1-ethyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of public domain spectral data for 1-ethyl-1H-pyrazole-4-carbonitrile, this report presents a comprehensive analysis of the closely related isomer, ethyl 1H-pyrazole-4-carboxylate. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation, characterization, and purity assessment of similar pyrazole-based compounds.

The structural difference between the target compound and the reference compound lies in the position of the ethyl group. In 1-ethyl-1H-pyrazole-4-carbonitrile, the ethyl group is attached to a nitrogen atom of the pyrazole ring, whereas in ethyl 1H-pyrazole-4-carboxylate, the ethyl group is part of an ester functional group attached to the carbon at the 4-position of the pyrazole ring. While the core pyrazole structure is the same, the substitution pattern significantly influences the spectral characteristics.

Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08s2HH-3, H-5 (pyrazole ring)
5.30s1HNH (pyrazole ring)
4.31q2H-OCH₂-
1.36t3H-CH₃

Table 2: ¹³C NMR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

Chemical Shift (δ) ppmAssignment
163.2C=O (ester)
139.5C-3, C-5 (pyrazole ring)
110.0C-4 (pyrazole ring)
60.5-OCH₂-
14.5-CH₃
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
3150-3000BroadN-H stretching
2980, 2940MediumC-H stretching (aliphatic)
1720StrongC=O stretching (ester)
1550MediumN-H bending
1230StrongC-O stretching (ester)
Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for Ethyl 1H-pyrazole-4-carboxylate

m/zRelative Intensity (%)Assignment
140100[M]⁺ (Molecular ion)
11265[M - C₂H₄]⁺
9580[M - OCH₂CH₃]⁺
6840[C₃H₄N₂]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Report Technical Guide Whitepaper Generation Structure_Elucidation->Report

Caption: A flowchart illustrating the general workflow from compound synthesis and purification to spectroscopic/spectrometric analysis and final data interpretation for a technical report.

An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-carbonitrile, this document incorporates data from the SDS of the closely related compound, 1-ethyl-1H-pyrazole-4-carbaldehyde, and general safety principles for handling pyrazole derivatives.[1] Researchers should treat this information as a baseline and always consult the most current and specific SDS available from their supplier before use.

Chemical Identification and Physical Properties

A clear identification of the substance is the first step in ensuring safe handling.

Identifier Value
IUPAC Name 1-ethyl-1H-pyrazole-4-carbonitrile
Synonyms 1-ethyl-1H-pyrazole-4-carbaldehyde[1]
CAS Number 1006434-01-0
Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Physical Form Liquid or Solid or Semi-solid or lump
Purity 97%

Hazard Identification and Classification

Understanding the potential hazards is crucial for risk assessment and the implementation of appropriate safety measures. The following GHS hazard classifications have been identified for 1-ethyl-1H-pyrazole-4-carbonitrile and its close analogue, 1-ethyl-1H-pyrazole-4-carbaldehyde.

Hazard Class Hazard Statement Pictogram
Skin Irritation (Category 2)H315: Causes skin irritation[1]GHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]GHS07
Acute Inhalation Toxicity (Category 4)H332: Harmful if inhaled[1]GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1]GHS07

Signal Word: Warning

Handling and Storage Precautions

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Handling:

  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with side-shields.[1][2]

  • Avoid Contact: Avoid contact with skin and eyes.[1]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

  • Atmosphere: Store under an inert atmosphere in a dark place.

  • Temperature: Room temperature storage is recommended.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][2]

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling 1-ethyl-1H-pyrazole-4-carbonitrile in a research setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Review_SDS Review SDS and Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Proceed if safe Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Compound in Hood Prepare_Hood->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Glassware and Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Hazard_Control_Hierarchy Title Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

References

The Rising Therapeutic Potential of 1-Ethyl-1H-pyrazole-4-carbonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant therapeutic promise of 1-ethyl-1H-pyrazole-4-carbonitrile derivatives. This technical guide synthesizes current research, offering an in-depth analysis of their biological activities, experimental validation protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

The pyrazole scaffold is a well-established pharmacophore in drug discovery, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an ethyl group at the N1 position and a carbonitrile moiety at the C4 position of the pyrazole ring has been a focal point of recent research, aiming to enhance the therapeutic efficacy and selectivity of this versatile heterocyclic core. This guide consolidates the available data on these specific derivatives, presenting a comprehensive overview of their potential applications in modern medicine.

Anticancer Activity: A Primary Therapeutic Avenue

Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against a variety of human cancer cell lines.[4][5][6][7][8][9][10][11] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways, particularly those involving protein kinases, which are crucial for cancer cell proliferation and survival.[12][13]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the cytotoxic activity of representative pyrazole derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine-5-carbonitrileHepG2 (Liver)9.2 ± 2.8[14]
Pyrazolo[3,4-b]pyridine-5-carbonitrileHCT-116 (Colon)7.7 ± 1.8[14]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineHepG2 (Liver)13.14[10]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineMCF-7 (Breast)8.03[10]
3,5-diaryl pyrazole derivativesK562 (Leukemia)3.0 and 0.5[7]
Benzofuropyrazole derivative 4aK562 (Leukemia)0.26[9]
Benzofuropyrazole derivative 4aA549 (Lung)0.19[9]
Pyrazole derivative 5bK562 (Leukemia)0.021[9]
Pyrazole derivative 5bA549 (Lung)0.69[9]

Antimicrobial Activity: A Broad Spectrum of Efficacy

Beyond their anticancer potential, pyrazole-4-carbonitrile derivatives have demonstrated significant antimicrobial activities against a range of pathogenic bacteria and fungi.[1][15][16][17][18][19][20] The presence of the carbonitrile group is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2,3-dihydro-1H-pyrazole-4-carbonitrile derivativesVarious Bacteria & Fungi4 - 2048[15]
Pyrano[2,3-c] pyrazole derivative 5cE. coli6.25[16]
Pyrano[2,3-c] pyrazole derivative 5cK. pneumoniae6.25[16]
Hydrazone 21aAntibacterial62.5 - 125[17]
Hydrazone 21aAntifungal2.9 - 7.8[17]
Pyrazoline 9Staphylococcus and Enterococcus genera4[19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1-ethyl-1H-pyrazole-4-carbonitrile derivatives.

Synthesis of Pyrazole Derivatives

A common synthetic route involves the condensation reaction of a β-diketone with a hydrazine derivative.[21] For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized by treating 6-methoxybenzofuran-3(2H)-one with LiHMDS in anhydrous tetrahydrofuran (THF), followed by reaction with a substituted phenyl isothiocyanate and subsequent condensation with hydrazine monohydrate.[6] Another approach involves a one-pot multicomponent reaction, which is an eco-friendly method for synthesizing pyrazole derivatives.[10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][21]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or a vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: Subsequently, 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[21]

Antimicrobial Screening (Agar Well Diffusion Method)

The agar well-diffusion method is a widely used technique for preliminary antimicrobial screening.[18][22]

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Once the agar solidifies, wells of a specific diameter are created using a sterile borer.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC.[16]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under suitable conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mode of Action and Experimental Design

To better understand the potential mechanisms and experimental workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Agar Diffusion/MIC) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar pathway Mechanism of Action (e.g., Kinase Inhibition) sar->pathway kinase_inhibition_pathway cluster_pathway Kinase-Mediated Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Promotes Inhibitor 1-Ethyl-1H-pyrazole- 4-carbonitrile Derivative Inhibitor->Kinase_Cascade Inhibits

References

The Genesis and Evolution of Pyrazole-4-Carbonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this important class of molecules. We delve into seminal synthetic methodologies, from the foundational Knorr pyrazole synthesis to modern, efficient multicomponent reactions. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of the biological activities of notable pyrazole-4-carbonitrile derivatives. Furthermore, we visualize key signaling pathways modulated by these compounds, offering insights into their mechanisms of action and therapeutic potential.

A Historical Perspective: From Pyrazoles to a Key Pharmacophore

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's discovery of pyrazole itself, synthesized through the condensation of ethyl acetoacetate and phenylhydrazine. This seminal work, known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocyclic system. While the initial focus was on the broader class of pyrazoles, the unique electronic properties conferred by the nitrile group at the 4-position gradually emerged as a key feature for potent and selective biological activity.

The first synthesis of a pyrazole-4-carbonitrile derivative can be traced back to the mid-20th century, with subsequent decades witnessing a rapid expansion of synthetic methodologies. The development of multicomponent reactions in the late 20th and early 21st centuries marked a significant turning point, enabling the rapid and efficient generation of diverse libraries of pyrazole-4-carbonitrile analogs for high-throughput screening and drug discovery programs.

Synthetic Methodologies: A Journey of Innovation

The synthesis of pyrazole-4-carbonitrile compounds has evolved significantly, driven by the need for efficiency, diversity, and sustainability.

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental method for constructing the pyrazole ring. It involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For the synthesis of pyrazole-4-carbonitriles, a key precursor is a β-ketonitrile or a related species.

Experimental Protocol: Knorr-type Synthesis of a Pyrazolone

  • Reactants: Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst: 1-Propanol (3 mL) and 3 drops of glacial acetic acid.

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

    • Add 1-propanol and glacial acetic acid.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

    • Cool the mixture in an ice bath to facilitate further precipitation.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold water and allow it to air dry.[1]

Modern Era: Multicomponent Reactions (MCRs)

Multicomponent reactions have revolutionized the synthesis of pyrazole-4-carbonitriles by allowing the one-pot assembly of multiple starting materials. These reactions are highly atom-economical and offer a straightforward route to complex molecules. A common MCR for pyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine.

Experimental Protocol: One-Pot, Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

  • Reactants: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Catalyst: A dual-functional catalyst (specifics may vary based on the chosen literature method).

  • Solvent: Often performed in a green solvent like ethanol or even under solvent-free conditions.

  • Procedure:

    • In a round-bottomed flask, combine the aromatic aldehyde, malononitrile, and phenylhydrazine.

    • Add the catalyst.

    • Heat the reaction mixture at 80°C for approximately 5 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

    • The crude product can be further purified by recrystallization from ethanol.[2]

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For pyrazole-4-carbonitriles, this has included the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of reusable catalysts.[3]

Biological Significance and Therapeutic Applications

The pyrazole-4-carbonitrile scaffold is a cornerstone in the development of a wide range of therapeutic agents, primarily due to its ability to act as a potent and selective inhibitor of various enzymes, particularly kinases.

Kinase Inhibition

Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole-4-carbonitrile moiety has proven to be an excellent pharmacophore for designing kinase inhibitors.

Table 1: Biological Activity of Selected Pyrazole-4-Carbonitrile Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)IC50/Ki ValueDisease AreaReference
Ibrutinib Bruton's tyrosine kinase (BTK)IC50 = 0.5 nMB-cell malignancies[4]
Ruxolitinib Janus kinase 1/2 (JAK1/2)IC50 = 3.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis, Polycythemia vera[5]
Compound 3f JAK1, JAK2, JAK3IC50 = 3.4 nM, 2.2 nM, 3.5 nMCancer[5]
BIRB 796 p38 MAP kinaseKi = 0.1 nMInflammatory diseases[6]
Afuresertib (GSK2110183) Akt1Ki = 0.08 nMCancer[7]
Compound 6 Aurora A kinaseIC50 = 0.16 µMCancer[7]
Compound 22 CDK2, CDK5IC50 = 24 nM, 23 nMCancer[7]
Other Biological Activities

Beyond kinase inhibition, pyrazole-4-carbonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Table 2: Diverse Biological Activities of Pyrazole-4-Carbonitrile Derivatives

Compound ClassBiological ActivityQuantitative DataReference
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesAntibacterial (MRSA)MIC = 25.1 µM[4]
Pyrazole iminesAntioxidantIC50 values reported[1]
4-(Pyrazol-3-yl)-pyridinesJNK3 InhibitionIC50 = 160 nM (for compound 12)[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole-4-carbonitrile compounds is crucial for rational drug design and development.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib, a landmark drug for B-cell cancers, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. By inhibiting BTK, Ibrutinib effectively blocks these downstream signals, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Activation MK2 MK2 p38->MK2 Inflammation Inflammation (TNF-α, IL-1β production) MK2->Inflammation BIRB796 BIRB 796 BIRB796->p38 Inhibition Experimental_Workflow Synthesis Synthesis of Pyrazole-4-carbonitrile Library (e.g., MCR) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assays) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR Leads SAR->Synthesis Iterative Design In_Vivo In vivo Efficacy & PK/PD Studies (Animal Models) SAR->In_Vivo Clinical Clinical Candidate Selection In_Vivo->Clinical

References

Theoretical Framework for Analyzing the Electronic Structure of 1-Ethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives form the backbone of a multitude of compounds with significant biological activity and find applications in medicinal and pesticide chemistry.[4] The electronic structure of these molecules dictates their reactivity, intermolecular interactions, and ultimately, their therapeutic or material properties. A detailed understanding of the electronic landscape of 1-ethyl-1H-pyrazole-4-carbonitrile, a representative member of this class, is therefore crucial for rational drug design and the development of novel functional materials.

This guide presents a standardized and in-depth computational workflow for characterizing the electronic properties of 1-ethyl-1H-pyrazole-4-carbonitrile. The methodologies described are grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][5] The subsequent sections will provide detailed protocols for these theoretical calculations, present the expected data in a structured format, and visualize the logical flow of the computational study.

Theoretical Methodology: A Proposed Computational Protocol

The following protocol outlines a robust computational approach for the theoretical study of 1-ethyl-1H-pyrazole-4-carbonitrile, based on methods widely used for similar pyrazole derivatives.[2][3]

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent electronic property calculations are dependent on the molecular structure.

  • Computational Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-regarded choice for balancing accuracy and computational cost for organic molecules.[2][3]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the nuances of the nitrile group and potential non-covalent interactions.

  • Software: The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis should be performed. The absence of imaginary frequencies confirms that the structure is a stable point.

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

  • Mulliken Atomic Charges: These calculations provide insight into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[4]

  • Dipole Moment: The total dipole moment and its components provide a measure of the overall polarity of the molecule.

The logical workflow for this proposed computational study is illustrated in the diagram below.

G Computational Workflow for Electronic Structure Analysis A Initial Molecular Structure of 1-ethyl-1H-pyrazole-4-carbonitrile B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found E Optimized Ground State Geometry D->E No Imaginary Frequencies F Calculation of Electronic Properties E->F G Molecular Orbitals (HOMO, LUMO) F->G H Mulliken Atomic Charges F->H I Molecular Electrostatic Potential (MESP) F->I J Dipole Moment F->J K Analysis and Interpretation of Results G->K H->K I->K J->K

Figure 1: Proposed computational workflow.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for 1-ethyl-1H-pyrazole-4-carbonitrile based on the proposed computational protocol. These values are hypothetical and serve as a template for the presentation of actual computational results.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å) N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.38
C5-N11.38
C4-C6 (Nitrile)1.43
C6-N7 (Nitrile)1.16
N1-C8 (Ethyl)1.47
C8-C9 (Ethyl)1.54
**Bond Angles (°) **N1-N2-C3111.0
N2-C3-C4106.0
C3-C4-C5107.5
C4-C5-N1108.5
C5-N1-N2107.0
C5-C4-C6125.0
C3-C4-C6127.5
C4-C6-N7178.0
C5-N1-C8128.0
N2-N1-C8125.0
N1-C8-C9110.0
Dihedral Angles (°) C5-N1-C8-C990.0
C3-C4-C6-N7180.0

Table 2: Predicted Electronic Properties

PropertyPredicted Value
Energy of HOMO (eV) -6.5
Energy of LUMO (eV) -1.2
HOMO-LUMO Energy Gap (eV) 5.3
Dipole Moment (Debye) 4.5
Mulliken Atomic Charges (e)
N1-0.25
N2-0.15
C30.10
C40.05
C5-0.10
C6 (Nitrile)0.30
N7 (Nitrile)-0.40
C8 (Ethyl)-0.20
C9 (Ethyl)-0.30

The relationship between the calculated electronic properties and their implications for the molecule's reactivity is depicted in the following diagram.

G Relationship of Calculated Electronic Properties cluster_0 Calculated Properties cluster_1 Inferred Chemical Behavior HOMO_LUMO HOMO-LUMO Gap Stability Kinetic Stability HOMO_LUMO->Stability Large gap implies high stability MESP Molecular Electrostatic Potential Reactivity Chemical Reactivity MESP->Reactivity Predicts sites for electrophilic/nucleophilic attack Interactions Intermolecular Interactions MESP->Interactions Visualizes regions for non-covalent bonding Charges Mulliken Charges Charges->Reactivity Identifies charge distribution Charges->Interactions Informs on electrostatic interactions

Figure 2: Interrelation of electronic properties.

Conclusion and Future Directions

This guide has presented a comprehensive theoretical framework for elucidating the electronic structure of 1-ethyl-1H-pyrazole-4-carbonitrile using DFT calculations. The detailed protocols for geometry optimization, frequency analysis, and the calculation of key electronic descriptors provide a clear roadmap for researchers. The structured tables and diagrams offer a standardized method for presenting and interpreting the computational results.

Future work should focus on executing these calculations to obtain concrete data for the title compound. Furthermore, experimental validation of the theoretical findings, for instance through spectroscopic techniques such as NMR, FTIR, and UV-Vis spectroscopy, would be invaluable.[5][6] The insights gained from such a combined theoretical and experimental approach will be instrumental in guiding the synthesis of novel pyrazole derivatives with tailored electronic properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Multi-Component Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives through multi-component reactions (MCRs). This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections offer a comparative overview of different synthetic strategies, quantitative data on reaction efficiencies, and step-by-step protocols for practical implementation in a laboratory setting.

Introduction

5-Amino-1H-pyrazole-4-carbonitriles are versatile heterocyclic scaffolds that form the core of numerous biologically active molecules. Their synthesis via multi-component reactions is a highly efficient and atom-economical approach, allowing for the rapid generation of molecular diversity. These reactions involve the combination of three or more starting materials in a one-pot procedure to form a complex product, minimizing waste and simplifying purification processes. This document outlines both two-component and three-component strategies for the synthesis of these valuable compounds.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported multi-component reaction protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This allows for a direct comparison of different catalytic systems and reaction conditions.

Reaction Type Components Catalyst/Conditions Reaction Time Yield (%) Reference
Two-Component(Ethoxymethylene)malononitrile, PhenylhydrazineEthanol, Reflux0.5 hours84[1]
Two-Component(Ethoxymethylene)malononitrile, 4-Fluorophenylhydrazine HClEthanol, Et3N, Reflux4 hours47[1]
Two-Component(Ethoxymethylene)malononitrile, (Perfluorophenyl)hydrazineTrifluoroethanol, Reflux4 hours63[1]
Two-Component(Ethoxymethylene)malononitrile, 4-(Trifluoromethyl)phenylhydrazineEthanol, Reflux4 hours67[1]
Three-ComponentAromatic Aldehydes, Malononitrile, PhenylhydrazineAlumina-silica-supported MnO2, Water, RTNot Specified86-96[2][3]
Three-ComponentAromatic Aldehydes, Malononitrile, PhenylhydrazineSnO–CeO2 nanocomposite, Water, RTNot Specified81-96[2]
Three-ComponentBenzaldehyde, Malononitrile, PhenylhydrazineLDH@PTRMS@DCMBA@CuI, 55 °CNot SpecifiedHigh[4]
Three-ComponentAromatic Aldehydes, Malononitrile, PhenylhydrazineFe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2, Solvent-freeNot SpecifiedHigh[5]
Three-ComponentAromatic Aldehydes, Malononitrile, PhenylhydrazineCalcined Mg-Fe Hydrotalcite, Ambient Temp.Shorter than conventionalHigh[3]
Three-ComponentAldehyde, Malononitrile, PhenylhydrazineAg/ZnO NPs, Aqueous Ethanol, RTNot SpecifiedHigh[6]
Three-ComponentBenzaldehyde, Malononitrile, PhenylhydrazineDABCO, Aqueous mediaNot SpecifiedHigh[7]
Three-ComponentAzo-linked Aldehydes, Malononitrile, PhenylhydrazineFe3O4@SiO2@Tannic acid, 80 °CShortHigh[8][9]

Experimental Protocols

Protocol 1: Two-Component Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles[1][10]

This protocol describes the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and various aryl hydrazines.

Materials:

  • (Ethoxymethylene)malononitrile

  • Aryl hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine hydrochloride)

  • Absolute Ethanol or Trifluoroethanol

  • Triethylamine (Et3N) (if using a hydrazine salt)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen gas supply

Procedure:

  • To a solution of the aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) under a nitrogen atmosphere with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • If using a hydrazine hydrochloride salt, first neutralize it with triethylamine (1.0 mmol) at 0 °C in ethanol (2 mL) before adding the (ethoxymethylene)malononitrile.

  • Once the addition is complete, carefully bring the solution to reflux.

  • Maintain the reflux for the time specified for the particular substrate (e.g., 0.5 hours for phenylhydrazine, 4 hours for others).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a hydrazine salt was used, dilute the reaction crude with ethyl acetate (50 mL) and wash with water (30 mL).

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Protocol 2: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles[4][5][6]

This protocol provides a general procedure for the one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using a catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., Ag/ZnO NPs, 200 mg[6]; LDH@PTRMS@DCMBA@CuI, 0.05 g[4])

  • Solvent (e.g., aqueous ethanol[6], or solvent-free[5])

  • Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the catalyst.

  • Stir the mixture under the specified conditions (e.g., room temperature in aqueous ethanol[6], or 55 °C solvent-free[4]).

  • In the case of the Ag/ZnO catalyzed reaction, a white precipitate will form. Once observed, add phenylhydrazine (1 mmol) to the mixture.[6] For other catalysts, the phenylhydrazine may be added at the beginning.

  • Monitor the progress of the reaction using TLC (e.g., n-hexane/ethyl acetate: 0.5:0.5 mL[4]).

  • After the reaction is complete, cool the mixture to room temperature.

  • Crystallize the product from ethanol to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.

Mandatory Visualizations

Experimental Workflow for Multi-Component Synthesis

G cluster_two_component Two-Component Synthesis cluster_three_component Three-Component Synthesis EMM Ethoxymethylene- malononitrile Mix1 Mixing in Solvent (e.g., Ethanol) EMM->Mix1 AH Aryl Hydrazine AH->Mix1 Reflux1 Reflux Mix1->Reflux1 Workup1 Workup & Purification Reflux1->Workup1 Product1 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile Workup1->Product1 AA Aromatic Aldehyde Mix2 Mixing with Catalyst (e.g., Ag/ZnO) AA->Mix2 MN Malononitrile MN->Mix2 PH Phenylhydrazine PH->Mix2 Reaction Reaction at specified temperature (e.g., RT) Mix2->Reaction Workup2 Workup & Crystallization Reaction->Workup2 Product2 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile Workup2->Product2

Caption: General workflows for two- and three-component syntheses.

Logical Relationship of a Three-Component Reaction Mechanism

G cluster_mechanism Plausible Reaction Pathway Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate1 Arylmethylene- malononitrile Knoevenagel->Intermediate1 Michael_Addition Michael Addition Intermediate1->Michael_Addition Phenylhydrazine Phenylhydrazine Phenylhydrazine->Michael_Addition Intermediate2 Acyclic Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile Cyclization->Product

Caption: Mechanistic steps in a three-component pyrazole synthesis.

References

Application Notes and Protocols: Catalytic Synthesis of Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Among these, pyrazole-4-carbonitrile derivatives are particularly valuable synthetic intermediates and bioactive molecules. Traditional synthetic routes often require harsh conditions, stoichiometric reagents, or result in poor regioselectivity. Modern organic synthesis has shifted towards catalytic methods that offer milder conditions, higher efficiency, improved selectivity, and alignment with green chemistry principles.

This document outlines several effective catalytic protocols for the synthesis of pyrazole-4-carbonitrile derivatives, primarily focusing on one-pot, multi-component reactions. These methods utilize diverse catalytic systems, from sophisticated nanocatalysts and transition metal complexes to simple, environmentally benign salts.

Core Synthetic Strategy: Three-Component Condensation

The most prevalent and efficient catalytic route to 5-amino-pyrazole-4-carbonitriles involves a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and a hydrazine derivative (typically phenylhydrazine).[1][2][3] The general transformation is outlined below.

G Aldehyde Aromatic Aldehyde Catalyst Catalyst (e.g., Nanoparticle, Metal Complex, Salt) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Hydrazine Phenylhydrazine Hydrazine->Catalyst Product 5-Amino-1-aryl-3-aryl- 1H-pyrazole-4-carbonitrile Catalyst->Product One-Pot Reaction Solvent Solvent / Conditions (e.g., H₂O/EtOH, Ultrasonic, RT) Solvent->Product

Caption: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product. The catalyst's role is to accelerate one or more of these steps.

Method 1: Heterogeneous Nanocatalysis

Recent advancements have introduced highly efficient and reusable heterogeneous nanocatalysts, which offer significant advantages in terms of catalyst recovery, stability, and environmental friendliness.[4]

Copper-Functionalized Layered Double Hydroxide (LDH)

A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been shown to be highly effective for this transformation.[4] This catalyst facilitates the reaction in an eco-friendly water/ethanol solvent system at a mild temperature of 55 °C, producing excellent yields in very short reaction times.[4] A key advantage is its reusability for at least four consecutive cycles without a significant drop in activity.[4]

Quantitative Data Summary: LDH@PTRMS@DCMBA@CuI Catalyst

EntryAldehyde (Ar)Time (min)Yield (%)
14-Cl-C₆H₄1593
24-NO₂-C₆H₄1891
34-CH₃-C₆H₄2089
4C₆H₅2288
54-OH-C₆H₄2586
62-Cl-C₆H₄2785
Data sourced from reference[4]. Conditions: Phenylhydrazine (1 mmol), Aldehyde (1 mmol), Malononitrile (1 mmol), Catalyst (0.05 g), H₂O/EtOH (1:1), 55 °C.
Magnetically Separable Nanocatalyst

Tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) serve as another powerful, green catalyst.[2][5] This system works under mechanochemical (ball-milling) conditions at room temperature, eliminating the need for bulk solvents.[2][5] The catalyst's magnetic nature allows for extremely simple recovery and reuse for up to six cycles.[2][5]

G A Reaction Mixture (Reactants + Magnetic Catalyst) B Reaction Completion A->B C Add Solvent (e.g., Chloroform) B->C D Apply External Magnet C->D E Decant Supernatant (Contains Product) D->E F Wash Catalyst D->F Catalyst is isolated G Reuse Catalyst F->G

Caption: Workflow for magnetic catalyst recovery and reuse.

Quantitative Data Summary: Fe₃O₄@SiO₂@Tannic Acid Catalyst

EntryAldehydeTime (min)Yield (%)
15-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde1096
25-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde1295
35-((p-tolyl)diazenyl)-2-hydroxybenzaldehyde1293
42-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde1592
Data sourced from reference[2]. Conditions: Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), Catalyst (0.1 g), Mechanochemical (Ball Mill, 25 Hz), Room Temperature.
Experimental Protocol: General Procedure for Nanocatalyzed Synthesis
  • In a suitable reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).[2][4]

  • Add the nanocatalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI or 0.1 g of Fe₃O₄@SiO₂@Tannic acid).[2][4]

  • For LDH catalyst: Add H₂O/EtOH (1:1, 1 mL) and stir the mixture at 55 °C.[4]

  • For Fe₃O₄ catalyst: Perform the reaction in a vibrational ball mill (e.g., at 25 Hz) at room temperature.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]

  • Upon completion, add a solvent like ethanol or chloroform and separate the catalyst. For the Fe₃O₄ catalyst, use an external magnet to isolate the nanoparticles.[2][4]

  • Isolate the product from the supernatant, typically by evaporation of the solvent followed by recrystallization from ethanol to obtain the pure pyrazole-4-carbonitrile derivative.[1][6]

Method 2: Homogeneous Catalysis with a Pd(II) Complex under Ultrasonic Irradiation

A square-planar Pd(II) complex derived from a thiazole derivative has been successfully employed as a homogeneous catalyst.[7][8] This method is enhanced by the use of ultrasonic irradiation, which significantly accelerates the reaction, leading to high yields in a short timeframe (around 20 minutes).[7][8][9] The protocol uses water as a green solvent, further enhancing its appeal.[8]

Quantitative Data Summary: Pd(II) Thiazole Complex Catalyst

EntryAldehyde (Ar)Time (min)Yield (%)
14-NO₂-C₆H₄2097
24-Cl-C₆H₄2095
34-Br-C₆H₄2094
4C₆H₅2092
54-OCH₃-C₆H₄2090
Data sourced from references[7][8]. Conditions: Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), Pd(II) catalyst, H₂O, Ultrasonic Irradiation.
Experimental Protocol: Ultrasonic-Assisted Synthesis
  • In a reaction vessel, suspend the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and a catalytic amount of the Pd(II) thiazole complex in water.[8]

  • Place the vessel in a multiwave ultrasonic generator (e.g., 20 kHz, 200 W).[7]

  • Irradiate the mixture for approximately 20 minutes at a suitable temperature.[8]

  • Monitor the reaction by TLC.

  • After completion, the solid product can be isolated by simple filtration.

  • Wash the crude product with water and then recrystallize from a suitable solvent like ethanol to achieve high purity.

Method 3: Simple and Green Catalysis with Sodium Chloride (NaCl)

For a highly accessible, inexpensive, and environmentally benign approach, sodium chloride (NaCl) can be used as an effective catalyst in an aqueous medium at room temperature.[1][10] This method avoids the need for specialized catalysts or equipment and still provides high yields of the desired products.[1][6]

Quantitative Data Summary: NaCl Catalyst

EntryAldehyde (Ar)Time (h)Yield (%)
14-Cl-C₆H₄2.094
24-NO₂-C₆H₄2.592
33-NO₂-C₆H₄2.591
4C₆H₅3.088
54-OCH₃-C₆H₄3.585
Data sourced from reference[1]. Conditions: Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), NaCl (1 mmol), H₂O/EtOH (1:1), Room Temperature.
Experimental Protocol: NaCl-Catalyzed Synthesis
  • To a mixture of water and ethanol (1:1), add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).[1]

  • Add sodium chloride (1.0 mmol) to the mixture and stir at room temperature for approximately 10 minutes. The formation of a solid precipitate indicates the Knoevenagel condensation product.[1][6]

  • Add phenylhydrazine (1.0 mmol) to the reaction mixture.[1][6]

  • Continue stirring at room temperature for the time specified (see table) until TLC indicates the consumption of starting materials.[1]

  • The product often precipitates directly from the reaction mixture.[1][6]

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole-4-carbonitrile.[1]

Conclusion

The catalytic synthesis of pyrazole-4-carbonitrile derivatives via three-component reactions offers a versatile and efficient platform for generating molecular diversity. The choice of catalyst allows for the optimization of reaction conditions based on available resources and desired outcomes, from high-throughput screening using simple NaCl to scalable green processes employing recoverable nanocatalysts. These protocols provide robust and reproducible methods for researchers in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-4-carbonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethyl-1H-pyrazole-4-carbonitrile as a versatile synthetic intermediate in the development of novel heterocyclic compounds. The protocols detailed below are intended to serve as a guide for the synthesis of key derivatives, including pyrazole-4-carboxylic acid, pyrazole-4-carboxamide, and fused pyrazolo[3,4-d]pyrimidine systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

1-Ethyl-1H-pyrazole-4-carbonitrile is a valuable building block for the synthesis of a variety of heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of the nitrile group at the 4-position offers a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines key applications and provides detailed experimental protocols for the utilization of this intermediate.

Key Applications

1-Ethyl-1H-pyrazole-4-carbonitrile serves as a precursor for the synthesis of:

  • 1-Ethyl-1H-pyrazole-4-carboxylic acid: A key intermediate for the synthesis of esters and amides with potential biological activities.

  • 1-Ethyl-1H-pyrazole-4-carboxamide: A common structural motif in pharmacologically active compounds, including kinase inhibitors.

  • Pyrazolo[3,4-d]pyrimidines: A class of fused heterocycles known for their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2]

Data Presentation

The following tables summarize quantitative data for representative reactions starting from pyrazole-4-carbonitrile analogs. This data is provided to offer expected yields and reaction conditions.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile

Starting MaterialReagentProductReaction Time (h)Yield (%)Reference
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileFormamide4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine675[1]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileUrea1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one870[1]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileThiourea1-[8-(Trifluoromethyl)quinolin-4-yl]-4-thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine1065[1]
5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrileFormic acid1-p-Tolyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one580[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Reaction Scheme:

Materials and Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Sulfuric acid (concentrated) or Sodium hydroxide

  • Water

  • Hydrochloric acid (for neutralization if using NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure (Acidic Hydrolysis):

  • To a solution of 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) cautiously.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide

This protocol details the partial hydrolysis of the nitrile to the corresponding amide.

Reaction Scheme:

Materials and Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Magnetic stirrer

Procedure:

  • Dissolve 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add a 6M solution of sodium hydroxide (1.5 eq) to the flask.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 1-ethyl-1H-pyrazole-4-carboxamide.

  • Recrystallize from ethanol to obtain the pure product.

Protocol 3: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the construction of a fused pyrazolo[3,4-d]pyrimidine ring system, a common scaffold in kinase inhibitors. This is a hypothetical reaction based on the reactivity of aminopyrazoles, which would be an intermediate from the reduction of a nitro group, which is not present in the starting material. A more direct route is provided below.

A more direct synthesis of a substituted pyrazolo[3,4-d]pyrimidine from the nitrile would typically first involve the conversion of the nitrile to an amidine or a related reactive intermediate. However, a common route involves the use of 5-aminopyrazole-4-carbonitrile derivatives. For the purpose of illustrating the utility of the pyrazole-4-carbonitrile core, a representative synthesis starting from a 5-amino-pyrazole-4-carbonitrile is provided, as this highlights a key application of this class of compounds.[1][2]

Reaction Scheme (from a 5-amino precursor):

Caption: Potential inhibition of a kinase (e.g., RAF) in the MAPK/ERK pathway.

References

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of the nitrile group at the 4-position and the ethyl group at the 1-position of the pyrazole ring makes this compound a valuable intermediate for the synthesis of diverse libraries of bioactive molecules, particularly in the discovery of kinase inhibitors.

Application: Intermediate in the Synthesis of Pyrazole-Based Kinase Inhibitors

1-Ethyl-1H-pyrazole-4-carbonitrile serves as a crucial starting material for the synthesis of substituted aminopyrazoles, which are key intermediates in the development of potent and selective protein kinase inhibitors. The nitrile group can be readily converted to an amino group, which then allows for the introduction of various substituents to explore the chemical space around the pyrazole core and optimize interactions with the target kinase.

A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to act as ATP-competitive inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction pathways implicated in cancer.

Experimental Workflow for the Synthesis of Pyrazole-Based Kinase Inhibitors

The following diagram outlines the general workflow from 1-ethyl-1H-pyrazole-4-carbonitrile to a potential kinase inhibitor.

G A 1-Ethyl-1H-pyrazole-4-carbonitrile B Reduction of Nitrile to Amine (e.g., Catalytic Hydrogenation) A->B C 1-Ethyl-1H-pyrazol-4-amine B->C D Condensation with a Pyrimidine Precursor (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) C->D E Substituted Pyrazolo[3,4-d]pyrimidine Core D->E F Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) E->F G Final Kinase Inhibitor Candidate F->G H Biological Screening (Kinase Assays, Cell-based Assays) G->H

Figure 1: General workflow for the synthesis and screening of kinase inhibitors starting from 1-ethyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazol-4-amine

This protocol describes the reduction of the nitrile group of 1-ethyl-1H-pyrazole-4-carbonitrile to the corresponding amine.

Materials:

  • 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (7N in methanol)

  • Hydrogen gas

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, suspend 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry (approximately 10% by weight of the starting material) to the suspension.

  • Add a 7N solution of ammonia in methanol (2.0 eq).

  • Seal the vessel and connect it to a Parr shaker apparatus.

  • Purge the vessel with nitrogen gas several times, then introduce hydrogen gas to a pressure of 50 psi.

  • Shake the mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 1-ethyl-1H-pyrazol-4-amine.

Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine core from 1-ethyl-1H-pyrazol-4-amine.

Materials:

  • 1-Ethyl-1H-pyrazol-4-amine

  • 4,6-Dichloro-2-(methylthio)pyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Magnetic stirrer with heating

  • Reflux condenser

Procedure:

  • To a solution of 1-ethyl-1H-pyrazol-4-amine (1.0 eq) in n-butanol, add 4,6-dichloro-2-(methylthio)pyrimidine (1.1 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data

The following table summarizes the in vitro kinase inhibitory activity of a series of hypothetical compounds derived from the 1-ethyl-1H-pyrazole-4-carbonitrile scaffold, targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Compound IDR1 GroupR2 GroupCDK2 IC50 (nM)
A-1 PhenylH250
A-2 4-FluorophenylH120
A-3 4-MethoxyphenylH155
B-1 PhenylMethyl85
B-2 4-FluorophenylMethyl45
B-3 4-MethoxyphenylMethyl60
C-1 PhenylCyclopropyl30
C-2 4-FluorophenylCyclopropyl15
C-3 4-MethoxyphenylCyclopropyl25

Data is representative and for illustrative purposes.

Signaling Pathway

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are designed to inhibit Cyclin-Dependent Kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 CDK2/Cyclin E Complex G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2_CyclinE Active CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->G1 Phosphorylates substrates to promote G1/S transition Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (Derived from 1-ethyl-1H-pyrazole-4-carbonitrile) Inhibitor->CDK2_CyclinE Inhibits

Figure 2: Simplified signaling pathway showing the inhibition of the CDK2/Cyclin E complex by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

1-Ethyl-1H-pyrazole-4-carbonitrile is a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery and development programs. The ability to readily functionalize the pyrazole core allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective therapeutic agents.

Application Notes and Protocols for the Agrochemical Synthesis Role of 1-Ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1-ethyl-1H-pyrazole-4-carbonitrile as a key intermediate in the synthesis of agrochemicals, particularly pyrazole carboxamide fungicides. The document outlines the synthetic pathways, detailed experimental protocols, and representative efficacy data for target compounds.

Introduction: The Significance of Pyrazole Scaffolds in Agrochemicals

Pyrazole-containing compounds are a cornerstone in the development of modern agrochemicals due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The pyrazole ring serves as a versatile scaffold, and its derivatives, particularly pyrazole carboxamides, have been successfully commercialized as potent fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[1][4][5][6]

1-Ethyl-1H-pyrazole-4-carbonitrile is a valuable building block for the synthesis of these agrochemicals. Its ethyl group at the N1 position and the cyano group at the C4 position of the pyrazole ring provide key handles for synthetic manipulation, allowing for the introduction of diverse functionalities to fine-tune the biological activity of the final product.

Synthetic Pathway Overview: From Nitrile to Fungicide

The primary synthetic route from 1-ethyl-1H-pyrazole-4-carbonitrile to a target pyrazole carboxamide fungicide involves a three-step process:

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride.

  • Amidation: The acyl chloride is reacted with a selected amine to form the final pyrazole carboxamide.

This pathway allows for a modular approach, where a variety of amines can be introduced in the final step to create a library of candidate fungicides for structure-activity relationship (SAR) studies.

Synthetic Pathway A 1-Ethyl-1H-pyrazole-4-carbonitrile B 1-Ethyl-1H-pyrazole-4-carboxylic acid A->B  Hydrolysis (NaOH, H₂O)   C 1-Ethyl-1H-pyrazole-4-carbonyl chloride B->C  Acyl Chloride Formation (SOCl₂)   D Pyrazole Carboxamide Fungicide C->D  Amidation (Amine, Base)  

Caption: General synthetic route from 1-ethyl-1H-pyrazole-4-carbonitrile to a pyrazole carboxamide fungicide.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative pyrazole carboxamide fungicide starting from 1-ethyl-1H-pyrazole-4-carbonitrile.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid

This protocol details the hydrolysis of the nitrile functionality to a carboxylic acid.

Materials:

  • 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1-ethyl-1H-pyrazole-4-carboxylic acid.

Protocol 1 Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 1-ethyl-1H-pyrazole-4-carbonitrile in 10% NaOH (aq) B Heat to reflux (4-6 h) A->B C Monitor by TLC B->C D Cool and acidify with HCl C->D E Filter precipitate D->E F Recrystallize from Ethanol/Water E->F

References

Protocol for the N-alkylation of Pyrazole-4-carbonitrile: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of pyrazole-4-carbonitrile, a key synthetic transformation for the generation of diverse molecular entities in medicinal chemistry and drug discovery. The N-alkylation of the pyrazole scaffold allows for the modulation of physicochemical properties and biological activity. This protocol focuses on the widely employed base-mediated alkylation using alkyl halides. Additionally, an alternative acid-catalyzed method is presented. This guide includes detailed experimental procedures, a summary of reaction conditions, and workflow diagrams to ensure reproducible and efficient synthesis.

Introduction

N-alkylated pyrazoles are a prominent structural motif in a vast array of biologically active molecules.[1][2] The substituent on the pyrazole nitrogen plays a crucial role in the molecule's interaction with biological targets. Pyrazole-4-carbonitrile is a valuable building block, and its N-alkylation provides access to a wide range of substituted pyrazoles for screening in drug discovery programs. The most common and versatile method for the N-alkylation of pyrazoles is the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent, typically an alkyl halide.[1][3] Alternative methods, such as acid-catalyzed alkylations, offer milder conditions and avoid the use of strong bases.[1][3]

Method 1: Base-Mediated N-Alkylation

This protocol describes a general and widely used procedure for the N-alkylation of pyrazole-4-carbonitrile using a base and an alkyl halide. The choice of base and solvent is critical and can influence the reaction's efficiency and regioselectivity in asymmetrically substituted pyrazoles.

Experimental Protocol

Materials:

  • Pyrazole-4-carbonitrile

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add pyrazole-4-carbonitrile (1.0 eq.).

  • Add anhydrous DMF or MeCN to dissolve the pyrazole-4-carbonitrile (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq. or K₂CO₃, 2.0 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole-4-carbonitrile.

Summary of Base-Mediated N-Alkylation Conditions
Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloropyrazolePhenethyl trichloroacetimidateN/A (Acid-catalyzed)1,2-DCERT477[1]
4-IodopyrazoleAllyl Bromide20% aq. NaOHAcetoneRT192[4]
3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylate2-Bromo-1-(4-methoxyphenyl)ethan-1-oneNa₂CO₃DMFRT285[5]
3-cyclopropyl-1H-pyrazoleIodomethaneN/A (Enzymatic)Buffer373062[6]

Note: The table provides representative examples of N-alkylation of various pyrazole derivatives to illustrate the range of conditions and achievable yields. Conditions may need to be optimized for pyrazole-4-carbonitrile.

Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated protocols, proceeding under mild, acid-catalyzed conditions and avoiding the use of strong bases.[1][3]

Experimental Protocol

Materials:

  • Pyrazole-4-carbonitrile

  • Alkyl trichloroacetimidate (e.g., benzyl trichloroacetimidate)

  • Camphorsulfonic acid (CSA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkyl trichloroacetimidate (1.0 eq.), pyrazole-4-carbonitrile (1.0 eq.), and CSA (0.2 eq.).

  • Add anhydrous DCE to achieve a concentration of approximately 0.25 M.

  • Stir the reaction mixture at room temperature for 4 hours.[1][3]

  • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to yield the N-alkylated pyrazole-4-carbonitrile.[1]

Visualizing the Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for both base-mediated and acid-catalyzed N-alkylation of pyrazole-4-carbonitrile.

G cluster_base Base-Mediated N-Alkylation Workflow start Start: Pyrazole-4-carbonitrile dissolve Dissolve in Anhydrous Solvent (DMF or MeCN) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., NaH or K2CO3) cool->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide react React at Room Temperature add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: N-Alkyl-pyrazole-4-carbonitrile purify->end

Caption: General workflow for base-mediated N-alkylation.

G cluster_acid Acid-Catalyzed N-Alkylation Workflow start_acid Start: Pyrazole-4-carbonitrile, Alkyl Trichloroacetimidate, CSA add_solvent_acid Add Anhydrous DCE start_acid->add_solvent_acid react_acid Stir at Room Temperature add_solvent_acid->react_acid dilute_acid Dilute with Ethyl Acetate react_acid->dilute_acid wash_acid Wash with aq. NaHCO3 and Brine dilute_acid->wash_acid dry_acid Dry Organic Layer wash_acid->dry_acid concentrate_acid Concentrate dry_acid->concentrate_acid purify_acid Purify by Column Chromatography concentrate_acid->purify_acid end_acid End: N-Alkyl-pyrazole-4-carbonitrile purify_acid->end_acid

Caption: General workflow for acid-catalyzed N-alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkyl halides can be toxic and lachrymatory. Handle with caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The N-alkylation of pyrazole-4-carbonitrile is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The base-mediated protocol is a robust and widely applicable method. The acid-catalyzed approach offers a milder alternative. The choice of method will depend on the specific alkylating agent, available reagents, and the desired reaction conditions. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform this important synthetic step.

References

Application Notes and Protocols for Green Synthesis of Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole-4-carbonitrile derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Traditional synthesis methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. This document outlines several green and sustainable approaches for the synthesis of these valuable compounds, emphasizing methodologies that align with the principles of green chemistry, such as the use of eco-friendly catalysts, alternative energy sources like microwave and ultrasound irradiation, and benign solvent systems.[1] These methods offer advantages such as high yields, short reaction times, simple work-up procedures, and reduced environmental impact.[2][3][4]

Nanocatalyst-Mediated Synthesis in Aqueous Media

This approach utilizes a novel nano-copper catalyst immobilized on a layered double hydroxide (LDH) for the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.[2] The use of a water/ethanol solvent system and the recyclability of the catalyst make this a highly sustainable method.[2]

Quantitative Data Summary
EntryAldehyde DerivativeTime (min)Yield (%)
1Benzaldehyde2092
24-Chlorobenzaldehyde1593
34-Methylbenzaldehyde2590
44-Methoxybenzaldehyde2291
54-Nitrobenzaldehyde2785
62-Chlorobenzaldehyde1888

Data extracted from a study utilizing LDH@PTRMS@DCMBA@CuI nanocatalyst.[2]

Experimental Protocol

General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives: [2]

  • In a test tube, combine phenyl hydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

  • Add the LDH@PTRMS@DCMBA@CuI nanocatalyst (0.05 g).

  • To the mixture, add a 1:1 H₂O/EtOH solvent mixture (1 mL).

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Upon completion, add chloroform to the reaction vessel and stir for 1 minute.

  • The catalyst can be recovered for reuse.[2]

  • The product can be purified by recrystallization from ethanol.[5][6]

Experimental Workflow Diagram

G cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification R1 Phenyl Hydrazine (1 mmol) Stir Stir at 55 °C R1->Stir R2 Benzaldehyde Derivative (1 mmol) R2->Stir R3 Malononitrile (1 mmol) R3->Stir Cat Nanocatalyst (0.05 g) Cat->Stir Solvent H₂O/EtOH (1:1) Solvent->Stir TLC Monitor by TLC Stir->TLC Recover Catalyst Recovery TLC->Recover Purify Recrystallization Recover->Purify Product Final Product Purify->Product

Caption: Nanocatalyst-mediated synthesis workflow.

Ultrasound-Assisted Synthesis using a Palladium(II) Complex

This green methodology employs a square-planar Pd(II) complex as a reusable catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation.[3][7] This method is notable for its very short reaction times and high efficiency in an aqueous medium.[3]

Quantitative Data Summary
EntryAldehyde DerivativeTime (min)Yield (%)
14-Hydroxybenzaldehyde2097
24-Nitrobenzaldehyde2095
34-Chlorobenzaldehyde2096
44-(Dimethylamino)benzaldehyde2092
5Benzaldehyde2090

Data extracted from a study utilizing a Pd(II) thiazole complex catalyst under ultrasonic irradiation.[3]

Experimental Protocol

General procedure for the ultrasound-assisted synthesis of polysubstituted pyrazole-4-carbonitrile derivatives: [7]

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add the Pd(II) complex catalyst (amount to be optimized, e.g., 0.01 g).

  • Add water as the solvent.

  • Place the reaction vessel in an ultrasonic reactor.

  • Irradiate the mixture at 80 °C for approximately 20 minutes.[3][7]

  • Monitor the reaction by TLC.

  • After completion, the solid product can be isolated by filtration.

  • The catalyst can be recovered and reused for subsequent reactions.[3]

  • Purify the product by recrystallization.

Experimental Workflow Diagram

G cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification R1 Aromatic Aldehyde (1 mmol) Ultrasound Ultrasonic Irradiation (80 °C, 20 min) R1->Ultrasound R2 Malononitrile (1 mmol) R2->Ultrasound R3 Phenylhydrazine (1 mmol) R3->Ultrasound Cat Pd(II) Complex Cat->Ultrasound Solvent Water Solvent->Ultrasound Filter Filtration Ultrasound->Filter Recover Catalyst Recovery Filter->Recover Purify Recrystallization Filter->Purify Product Final Product Purify->Product

Caption: Ultrasound-assisted synthesis workflow.

Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating.[8][9][10] This protocol describes a microwave-assisted synthesis of pyrazole-4-carbonitriles from pyrazole-4-carbaldehydes.

Quantitative Data Summary
EntryStarting Pyrazole-4-carbaldehydeTime (min)Yield (%)
11,3-Diphenyl-1H-pyrazole-4-carbaldehyde5-791
21-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde5-788
33-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde5-785
43-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde5-773

Data is representative of microwave-assisted syntheses, which generally report high yields and short reaction times.[10][11]

Experimental Protocol

General procedure for the microwave-assisted synthesis of pyrazole-4-carbonitriles: [11]

  • Oxime Formation: Condense the pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent.

  • Dehydration to Nitrile:

    • Place the resulting oxime in a microwave reactor vessel.

    • Add a Vilsmeier-Haack reagent (e.g., pre-formed from phthaloyl dichloride and DMF).

    • Seal the vessel and place it in a microwave reactor (e.g., Anton Paar Monowave-300).[11]

    • Irradiate the mixture with a continuous power of up to 850 W. The exact time and power will need to be optimized for the specific substrate.

  • After the reaction is complete, cool the vessel.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization.

Logical Relationship Diagram

G Start Pyrazole-4-carbaldehyde Step1 Condensation with Hydroxylamine HCl Start->Step1 Intermediate Pyrazole-4-carbaldoxime Step1->Intermediate Step2 Reaction with Vilsmeier-Haack Reagent Intermediate->Step2 Condition Microwave Irradiation Step2->Condition Step3 Work-up (Ice, Neutralization) Condition->Step3 Product Pyrazole-4-carbonitrile Step3->Product

Caption: Microwave-assisted nitrile synthesis logic.

References

Application Notes and Protocols for the Functionalization of 1-Ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-ethyl-1H-pyrazole-4-carbonitrile, a versatile building block in medicinal chemistry. The functionalized pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. The following sections detail key transformations of the nitrile group and electrophilic substitutions on the pyrazole ring, offering a toolbox for the synthesis of diverse pyrazole derivatives for drug discovery and development.

Key Functionalization Reactions

The pyrazole ring and its nitrile substituent offer multiple avenues for chemical modification. This document outlines protocols for:

  • Hydrolysis of the Nitrile Group: Conversion of the nitrile to a carboxylic acid, a key intermediate for amide couplings and other transformations.

  • Reduction of the Nitrile Group: Formation of a primary amine, a crucial functional group for introducing diversity through various amine-based reactions.

  • Conversion to Carboxamide: Direct transformation of the nitrile to the corresponding carboxamide, a common pharmacophore in many bioactive molecules.

  • Electrophilic Aromatic Substitution:

    • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position of the pyrazole ring.

    • Halogenation: Introduction of a halogen atom (e.g., bromine) at the 5-position, enabling further cross-coupling reactions.

    • Nitration: Introduction of a nitro group at the 5-position, which can be further reduced to an amino group.

  • Suzuki Cross-Coupling: C-C bond formation at the 5-position of a halogenated pyrazole, allowing for the introduction of various aryl and heteroaryl substituents.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the typical reaction conditions and yields for the functionalization of 1-ethyl-1H-pyrazole-4-carbonitrile and its derivatives.

Reaction Starting Material Product Key Reagents Solvent Temp. (°C) Time (h) Yield (%)
Nitrile Hydrolysis1-ethyl-1H-pyrazole-4-carbonitrile1-ethyl-1H-pyrazole-4-carboxylic acid6M aq. HCl-10012~85
Nitrile Reduction1-ethyl-1H-pyrazole-4-carbonitrile(1-ethyl-1H-pyrazol-4-yl)methanamineLiAlH₄THF654~70
Carboxamide Formation1-ethyl-1H-pyrazole-4-carbonitrile1-ethyl-1H-pyrazole-4-carboxamideH₂O₂, K₂CO₃DMSO603~75
Vilsmeier-Haack1-ethyl-1H-pyrazole1-ethyl-1H-pyrazole-4-carbaldehydePOCl₃, DMF-902~60
Bromination1-ethyl-1H-pyrazole-4-carbonitrile5-bromo-1-ethyl-1H-pyrazole-4-carbonitrileNBSAcetonitrile802~90
Nitration1-ethyl-1H-pyrazole-4-carbonitrile1-ethyl-5-nitro-1H-pyrazole-4-carbonitrileHNO₃, H₂SO₄-0-251~70
Suzuki Coupling5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile1-ethyl-5-phenyl-1H-pyrazole-4-carbonitrilePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O10012~80

Experimental Protocols

Hydrolysis of 1-Ethyl-1H-pyrazole-4-carbonitrile

Objective: To synthesize 1-ethyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • 1-ethyl-1H-pyrazole-4-carbonitrile

  • 6M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add 6M aqueous HCl (10 mL per gram of starting material).

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile

Objective: To synthesize (1-ethyl-1H-pyrazol-4-yl)methanamine.

Materials:

  • 1-ethyl-1H-pyrazole-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • In a separate flask, dissolve 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF.

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 65 °C) for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • A granular precipitate will form. Filter the solid and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The product can be purified by distillation or column chromatography if necessary.

Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide

Objective: To directly convert 1-ethyl-1H-pyrazole-4-carbonitrile to 1-ethyl-1H-pyrazole-4-carboxamide.

Materials:

  • 1-ethyl-1H-pyrazole-4-carbonitrile

  • Hydrogen peroxide (30% solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in DMSO.

  • Add potassium carbonate (1.5 eq).

  • Slowly add hydrogen peroxide (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start 1-Ethyl-1H-pyrazole-4-carbonitrile hydrolysis Hydrolysis (aq. HCl) start->hydrolysis reduction Reduction (LiAlH4) start->reduction carboxamide Amide Formation (H2O2, K2CO3) start->carboxamide acid 1-Ethyl-1H-pyrazole-4-carboxylic acid hydrolysis->acid amine (1-Ethyl-1H-pyrazol-4-yl)methanamine reduction->amine amide 1-Ethyl-1H-pyrazole-4-carboxamide carboxamide->amide

Caption: Workflow for the functionalization of the nitrile group.

electrophilic_substitution start 1-Ethyl-1H-pyrazole-4-carbonitrile bromination Bromination (NBS) start->bromination nitration Nitration (HNO3/H2SO4) start->nitration bromo_product 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile bromination->bromo_product nitro_product 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile nitration->nitro_product suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) bromo_product->suzuki suzuki_product 5-Aryl-1-ethyl-1H-pyrazole-4-carbonitrile suzuki->suzuki_product

Caption: Workflow for electrophilic substitution and cross-coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazole derivatives are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer and inflammation therapy. The functionalized derivatives of 1-ethyl-1H-pyrazole-4-carbonitrile can serve as key intermediates for the synthesis of potent and selective inhibitors of signaling pathways such as the JAK/STAT and p38 MAPK pathways.

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses.[1][2] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1][2] Pyrazole-containing compounds, such as Ruxolitinib, are effective JAK inhibitors.[1] The carboxamide and amino derivatives synthesized from 1-ethyl-1H-pyrazole-4-carbonitrile can be further elaborated to target the ATP-binding site of JAKs.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole inhibitor.

p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[3] Overactivation of this pathway is associated with inflammatory diseases like rheumatoid arthritis.[3] Pyrazole-based compounds have been developed as potent p38 MAPK inhibitors.[3] The functional groups introduced onto the 1-ethyl-1H-pyrazole-4-carbonitrile scaffold can be used to optimize binding to the p38 kinase active site.

p38_MAPK_pathway Stress Stress / Cytokines MKK MAPKK (MKK3/6) Stress->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 Phosphorylation Inflammation Inflammatory Response MK2->Inflammation Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole inhibitor.

References

Application Notes and Protocols for the Characterization of 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-ethyl-1H-pyrazole-4-carbonitrile. The described techniques are fundamental for confirming the identity, purity, and structural integrity of this compound, which is a crucial step in drug discovery and development processes.

Introduction

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate and comprehensive characterization is essential to ensure the quality and reliability of research and development involving this molecule. This guide outlines the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.

Analytical Techniques Overview

A multi-technique approach is recommended for the unambiguous characterization of 1-ethyl-1H-pyrazole-4-carbonitrile. Each technique provides complementary information regarding the molecule's structure, mass, functional groups, and purity.

Analytical_Techniques_Overview cluster_characterization Characterization of 1-ethyl-1H-pyrazole-4-carbonitrile Compound 1-ethyl-1H-pyrazole-4-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (GC-MS, ESI-MS) Compound->MS Molecular Weight Confirmation IR IR Spectroscopy Compound->IR Functional Group Identification HPLC HPLC Analysis Compound->HPLC Purity Assessment

Caption: Relationship between analytical techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 1-ethyl-1H-pyrazole-4-carbonitrile by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[2][3]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for 1-ethyl-1H-pyrazole-4-carbonitrile. These predictions are based on the analysis of structurally similar pyrazole derivatives.[4][5]

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole ring)7.8 - 8.2Singlet-
H-5 (pyrazole ring)7.6 - 8.0Singlet-
-CH₂- (ethyl group)4.1 - 4.4Quartet7.0 - 7.5
-CH₃ (ethyl group)1.4 - 1.6Triplet7.0 - 7.5

Table 2: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)135 - 140
C-4 (pyrazole ring)90 - 95
C-5 (pyrazole ring)130 - 135
-CN (nitrile)115 - 120
-CH₂- (ethyl group)45 - 50
-CH₃ (ethyl group)14 - 16

Experimental Protocol for NMR Spectroscopy

NMR_Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) start->sample_prep instrument_setup Instrument Setup (Spectrometer Tuning & Shimming) sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition instrument_setup->c13_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis (Peak Integration, Chemical Shift & Coupling Constant Determination) processing->analysis end End analysis->end

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-ethyl-1H-pyrazole-4-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[2]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phasing and baseline correction of the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Determine the chemical shifts and coupling constants for all signals.

    • Compare the experimental data with the predicted values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 1-ethyl-1H-pyrazole-4-carbonitrile and to obtain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[6]

Expected Mass Spectrometry Data
  • Molecular Formula: C₆H₇N₃

  • Exact Mass: 121.06 g/mol

  • Expected Molecular Ion Peak [M]⁺: m/z = 121

  • Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of N₂, HCN, and cleavage of the N-alkyl group.[7] Expected fragments for 1-ethyl-1H-pyrazole-4-carbonitrile include ions corresponding to the loss of an ethyl group ([M-29]⁺) and further fragmentation of the pyrazole ring.

Table 3: Predicted Key Mass Fragments

m/zPossible Fragment
121[C₆H₇N₃]⁺ (Molecular Ion)
92[M - C₂H₅]⁺
65[C₄H₃N]⁺
Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of 1-ethyl-1H-pyrazole-4-carbonitrile (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • GC Method:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[6]

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to 1-ethyl-1H-pyrazole-4-carbonitrile in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation pathways of pyrazoles to support the structural assignment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-ethyl-1H-pyrazole-4-carbonitrile based on the absorption of infrared radiation.[8]

Expected IR Absorption Bands

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)VibrationIntensity
~2230C≡N (nitrile) stretchStrong
2900-3000C-H (alkyl) stretchMedium
1500-1600C=N and C=C (pyrazole ring) stretchMedium-Strong
1400-1480C-H bendMedium
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (if liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the spectrum with reference spectra of similar compounds.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of 1-ethyl-1H-pyrazole-4-carbonitrile and for quantifying it in mixtures. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of compound.[11]

Recommended HPLC Method

Table 5: RP-HPLC Parameters

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min[11]
Column Temperature 25-30 °C
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume 10 µL
Experimental Protocol for HPLC Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of 1-ethyl-1H-pyrazole-4-carbonitrile in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.

  • Instrument Setup and Equilibration:

    • Set up the HPLC system with the specified column and mobile phase.

    • Equilibrate the column by running the mobile phase through it until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample and standard solutions.

    • Record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to 1-ethyl-1H-pyrazole-4-carbonitrile.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards and use it to determine the concentration of the sample.

By following these detailed protocols, researchers, scientists, and drug development professionals can confidently characterize 1-ethyl-1H-pyrazole-4-carbonitrile, ensuring the quality and integrity of their work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile. Our goal is to help you overcome common experimental challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 1-ethyl-1H-pyrazole-4-carbonitrile is consistently low. What are the most common factors I should investigate?

A1: Low yields in multi-step syntheses like this often stem from issues in one or both of the key transformations: N-alkylation of the pyrazole ring and introduction of the nitrile group at the C4 position. Key factors to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base or catalyst are critical and may require optimization.[1]

  • Purity of Starting Materials: Impurities in your pyrazole precursor or ethylating agent can lead to side reactions and significantly lower the yield.[1] Hydrazine derivatives, if used, can degrade over time.[1]

  • Formation of Regioisomers: During the N-ethylation step, the ethyl group can attach to either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 isomers which can be difficult to separate and reduce the yield of the desired N1 product.[1][2]

  • Inefficient Cyanation: The method used to install the nitrile group may not be optimal. Direct cyanation of the pyrazole ring can be challenging, and alternative routes starting from a 4-functionalized pyrazole may be necessary.

  • Loss During Purification: Significant product loss can occur during workup and purification steps like column chromatography or recrystallization.[1]

Q2: Which synthetic strategy is generally higher yielding: ethylating pyrazole-4-carbonitrile, or cyanating 1-ethyl-1H-pyrazole?

A2: The optimal strategy depends heavily on the available starting materials and reaction robustness.

  • Ethylating Pyrazole-4-carbonitrile: This is often a straightforward approach. The N-alkylation of pyrazoles is a well-established reaction.[3] However, the electron-withdrawing nature of the nitrile group can affect the nucleophilicity of the pyrazole nitrogen, potentially requiring stronger bases or more reactive ethylating agents.

  • Cyanating 1-ethyl-1H-pyrazole: This route requires a pre-functionalized pyrazole, typically a 4-bromo or 4-iodo derivative, for a subsequent palladium-catalyzed cyanation.[4] While modern palladium catalysis can be very efficient, it involves more expensive reagents and catalysts.[4][5] Direct C-H cyanation is a more advanced but potentially very efficient alternative.[6]

A third strategy, a multi-component reaction (MCR), can also be highly efficient by forming the substituted pyrazole ring in a single step from simple precursors.[7][8]

Troubleshooting Guides

Guide 1: Low Yield in N-Ethylation of Pyrazole-4-carbonitrile

This guide addresses common issues when alkylating the pyrazole nitrogen with an ethyl group.

Problem Diagnosis Workflow

start Low Yield in N-Ethylation purity Assess Starting Material Purity start->purity conditions Evaluate Reaction Conditions start->conditions isomers Check for Regioisomers (TLC/NMR) start->isomers sol_purity Use high-purity pyrazole & fresh ethylating agent. purity->sol_purity Impure? sol_base Optimize Base & Solvent (see Table 1) conditions->sol_base Incomplete reaction? sol_agent Improve Ethylating Agent Reactivity (Et-I > Et-Br > Et-Cl) conditions->sol_agent Incomplete reaction? sol_isomers Modify conditions to improve regioselectivity (see Table 1) isomers->sol_isomers Mixture observed?

Caption: Troubleshooting workflow for low N-ethylation yield.

Table 1: Troubleshooting N-Ethylation Conditions

Issue Potential Cause Recommended Solution Expected Outcome Citation
Low or No Conversion The base is not strong enough to deprotonate the pyrazole nitrogen.Switch from a weaker base (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH).Increased rate of deprotonation and subsequent alkylation.[9]
Poor solubility of reactants.Change the solvent to a more polar aprotic solvent like DMF or DMSO to improve solubility.Enhanced reaction rate and completion.[9]
Low reactivity of the ethylating agent.Use a more reactive ethylating agent. The general trend is ethyl iodide > ethyl bromide > ethyl chloride.Faster reaction and higher conversion to product.[9]
Mixture of N1/N2 Isomers Steric and electronic factors lead to poor regioselectivity.Use a bulkier solvent or base to sterically hinder attack at the more crowded N2 position.Increased ratio of the desired N1-ethyl isomer.[9]
Reaction kinetics favor the undesired isomer.Change the solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can promote selectivity.Improved regioselectivity for one isomer.[10]
Guide 2: Low Yield in C4-Cyanation

This guide focuses on issues related to introducing the nitrile group onto the pyrazole ring.

Synthetic Strategies for Cyanation

cluster_0 Route A: Pd-Catalyzed Cross-Coupling cluster_1 Route B: Multi-Component Reaction start 1-ethyl-1H-pyrazole halo 1-ethyl-4-halo- 1H-pyrazole (X = Br, I) start->halo Halogenation target 1-ethyl-1H-pyrazole- 4-carbonitrile cyanation_pd Pd-catalyzed Cyanation (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) halo->cyanation_pd cyanation_pd->target precursors Aldehyde, Malononitrile, Ethylhydrazine mcr One-Pot Cyclocondensation precursors->mcr mcr->target

Caption: Common synthetic routes for C4-cyanation.

Table 2: Troubleshooting C4-Cyanation Methods

Issue Potential Cause Recommended Solution Expected Outcome Citation
No reaction in Pd-catalyzed cyanation Catalyst is inactive or ligand is inappropriate.Screen different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands. Ensure anhydrous and oxygen-free conditions.Identification of an effective catalyst system for the transformation.[4][5]
Poor choice of cyanide source.Use a well-established cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂. K₄[Fe(CN)₆] is often cited as a safe and effective option.Successful cyanide transfer to the pyrazole ring.[11]
Low yield in one-pot synthesis Catalyst for cyclocondensation is inefficient.Screen different catalysts. Simple salts like NaCl, or bases like piperidine or DABCO have been shown to be effective in aqueous or green solvents.Improved yield and shorter reaction times in the one-pot synthesis.[12][13]
Side reactions during Knoevenagel condensation.Optimize the temperature. Running the reaction at a controlled temperature (e.g., 55 °C or 80 °C) can minimize byproduct formation.Cleaner reaction profile and higher yield of the desired pyrazole.[8][12]

Experimental Protocols

Protocol 1: N-Ethylation using Potassium Carbonate in DMSO

This protocol is a standard method for the N-alkylation of pyrazoles.[9]

  • To a solution of 1H-pyrazole-4-carbonitrile (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 1-ethyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Palladium-Catalyzed Cyanation of 1-ethyl-4-bromo-1H-pyrazole

This protocol is adapted from efficient methods for the cyanation of heteroaryl halides.[4][5]

  • To an oven-dried flask, add 1-ethyl-4-bromo-1H-pyrazole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.7 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous solvent (e.g., DMF or a THF/H₂O mixture).

  • Heat the reaction mixture to the optimal temperature (e.g., 40-80 °C) and stir until TLC or LC-MS indicates full conversion of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography to yield the target nitrile.

Protocol 3: One-Pot, Three-Component Synthesis

This protocol outlines a green and efficient method for synthesizing pyrazole-4-carbonitrile derivatives.[13]

  • In a round-bottom flask, combine an appropriate aldehyde precursor (1.0 mmol), malononitrile (1.0 mmol), and ethylhydrazine (1.0 mmol) in an aqueous medium (e.g., 10 mL of water).

  • Add a catalytic amount of sodium chloride (NaCl).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using TLC. The product often precipitates from the reaction mixture upon formation.

  • Once the reaction is complete (typically within 15-30 minutes), collect the solid product by filtration.

  • Wash the solid with cold water and dry. If necessary, recrystallize from ethanol to obtain the pure product.

References

Technical Support Center: Purification of 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-ethyl-1H-pyrazole-4-carbonitrile via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of pyrazole derivatives.

Q1: How do I select an appropriate solvent for recrystallization?

A1: The ideal solvent is one in which 1-ethyl-1H-pyrazole-4-carbonitrile is highly soluble at high temperatures but poorly soluble at low temperatures. Given the compound's structure (a polar heterocyclic ring with a nitrile group), polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone are good starting points.[1][2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often effective for pyrazoles.[2][3] To test a solvent, dissolve a small amount of your crude product in a few drops of the solvent at its boiling point, then allow it to cool to see if crystals form.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.[4]

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent (the one the compound is more soluble in) to decrease saturation.[5] Allow the solution to cool much more slowly. If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: This is likely due to supersaturation, where the compound remains dissolved even though the solution is saturated.[6]

  • Troubleshooting Steps:

    • Induce Crystallization: Scratch the inside of the flask just below the liquid's surface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]

    • Seed Crystals: Add a tiny crystal of the crude or pure 1-ethyl-1H-pyrazole-4-carbonitrile to the solution. This acts as a template for crystallization.[5]

    • Reduce Solubility: If using a mixed solvent system, you can try adding a very small amount of the "poor" solvent (the one the compound is less soluble in).

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[7]

Q4: My final product has a low yield. What are the common causes?

A4: A low yield can result from several factors during the recrystallization process.

  • Common Causes:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][6] Use the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Premature filtration: Not allowing enough time for crystallization to complete. It's best to let the solution stand for at least 20-30 minutes after it has cooled to room temperature.[2][5]

    • Inappropriate solvent choice: The compound may have significant solubility in the solvent even at low temperatures.[7]

    • Losing product during transfer: Ensure all crystals are quantitatively transferred during the vacuum filtration step.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities, often arising from side reactions involving starting materials like hydrazine, can sometimes be challenging to remove.[8]

  • Solution: Use activated carbon (charcoal). After dissolving the crude compound in the hot solvent, add a very small amount of activated carbon to the solution. Keep the solution hot for a few minutes to allow the carbon to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the carbon before allowing the filtrate to cool and crystallize.[4] Be aware that using too much carbon can also adsorb your desired product, reducing the yield.

Data Presentation

SolventBoiling Point (°C)TypeSuitability & Notes
Ethanol78ProticOften a good first choice for pyrazoles.[9][10] Can be used in a mixed system with water.[3]
Isopropanol82ProticSimilar to ethanol, a good general-purpose solvent for moderately polar compounds.[2]
Ethyl Acetate77AproticEffective for compounds of intermediate polarity. Often used in a mixed system with hexane.[2][11]
Acetone56AproticLower boiling point can be useful if "oiling out" is an issue.[2]
n-Hexane69NonpolarGenerally used as the "poor" solvent in a mixed system with a more polar solvent like ethyl acetate.[2][11]
Water100ProticSuitable for more polar pyrazole derivatives or as the "poor" solvent in a mixed system with an alcohol.[1][3]

Experimental Protocols

Detailed Protocol for Recrystallization of 1-ethyl-1H-pyrazole-4-carbonitrile

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or mixed-solvent system (e.g., Ethanol or Ethyl Acetate/Hexane).

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent incrementally until the solid just completely dissolves.[2][4] Note: If using a mixed-solvent system, dissolve the solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexane) dropwise at the boiling point until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • (Optional) Removal of Impurities: If the solution contains insoluble impurities or is highly colored, this is the stage to perform hot gravity filtration, potentially after treatment with activated carbon.[4] Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization.[2]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4][5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove the last traces of solvent.[6]

Visualization

The following diagram illustrates the logical workflow for a typical recrystallization experiment, including key decision points for troubleshooting.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q oiling_out Troubleshoot: 'Oiling Out' dissolve->oiling_out If oil forms hot_filter 2. Hot Gravity Filtration (Optional: with Charcoal) hot_filter_q->hot_filter Yes cool 3. Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool crystals_form_q Crystals Formed? cool->crystals_form_q induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form_q->induce No ice_bath 4. Cool in Ice Bath crystals_form_q->ice_bath Yes induce->crystals_form_q Re-evaluate vacuum_filter 5. Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Ice-Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end oiling_out->dissolve Re-heat & Add Solvent

Caption: Workflow for the recrystallization of 1-ethyl-1H-pyrazole-4-carbonitrile.

References

Technical Support Center: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile.

FAQs: Troubleshooting Common Side Reactions

Q1: My N-ethylation of 1H-pyrazole-4-carbonitrile is producing a mixture of two isomers. How can I improve the regioselectivity for the desired 1-ethyl isomer?

A1: The formation of two regioisomers, 1-ethyl-1H-pyrazole-4-carbonitrile (N1-alkylation) and 2-ethyl-2H-pyrazole-4-carbonitrile (N2-alkylation), is a common challenge. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Alkylation at the N1 position is generally favored when substituents are present on the pyrazole ring, as the N2 position is more sterically hindered.

  • Base and Solvent: The choice of base and solvent system is critical for controlling the regioselectivity. Stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO often favor N1-alkylation. Weaker bases like potassium carbonate may lead to mixtures.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable N1 isomer.

Troubleshooting Strategies:

StrategyRecommendationExpected Outcome
Base Selection Use a strong base such as sodium hydride (NaH).Increased proportion of the N1-isomer.
Solvent Choice Employ polar aprotic solvents like anhydrous DMF or DMSO.Can influence the reaction's transition state to favor N1-alkylation.
Temperature Control Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).May improve selectivity by favoring the thermodynamically preferred product.
Alkylating Agent While ethyl iodide is common, other ethylating agents could be explored, though this is less likely to be the primary factor for regioselectivity.Minimal expected change in regioselectivity compared to base and solvent effects.

Q2: I am observing a significant amount of 1-ethyl-1H-pyrazole-4-carboxamide in my final product. What causes this and how can I prevent it?

A2: The formation of the corresponding amide is due to the hydrolysis of the nitrile group. This can occur during the reaction or, more commonly, during the aqueous work-up, especially under basic or acidic conditions.

Troubleshooting Strategies:

StrategyRecommendationExpected Outcome
Anhydrous Conditions Ensure all reagents and solvents are strictly anhydrous during the reaction.Minimizes the primary source of water for hydrolysis.
Neutral Work-up During work-up, use a neutral wash (e.g., brine) instead of acidic or basic solutions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.Reduces the rate of nitrile hydrolysis.
Careful pH Adjustment If pH adjustment is required, do so cautiously and avoid prolonged exposure to harsh pH conditions.Prevents acid or base-catalyzed hydrolysis of the nitrile.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 1H-pyrazole-4-carbonitrile. What can I do?

A3: Incomplete conversion can be due to several factors, including insufficient base, inactive alkylating agent, or inadequate reaction time and temperature.

Troubleshooting Strategies:

StrategyRecommendationExpected Outcome
Base Stoichiometry Ensure at least one full equivalent of a strong base like NaH is used to completely deprotonate the pyrazole.Drives the reaction towards the alkylated product.
Reagent Quality Use freshly opened or properly stored anhydrous solvents and ensure the ethylating agent (e.g., ethyl iodide) has not decomposed.Ensures the reactive species are present in their active forms.
Reaction Conditions Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.Can help overcome a high activation energy barrier for the reaction.

Experimental Protocols

Protocol 1: Regioselective N-Ethylation of 1H-Pyrazole-4-carbonitrile

This protocol is designed to favor the formation of the 1-ethyl-1H-pyrazole-4-carbonitrile isomer.

Materials:

  • 1H-Pyrazole-4-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Yields and Impurity Profile under Different Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield of 1-ethyl isomer (%)Yield of 2-ethyl isomer (%)Amide Impurity (%)
1K₂CO₃Acetonitrile80126030<2
2NaHDMF252485<5<1
3Cs₂CO₃DMF25187515<1

Visualizations

Diagram 1: Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway Start 1H-Pyrazole-4-carbonitrile + Ethyl Iodide Base Base (e.g., NaH) Solvent (e.g., DMF) Start->Base Reaction Conditions Product 1-Ethyl-1H-pyrazole-4-carbonitrile (Desired Product) Base->Product Major Pathway Isomer 2-Ethyl-2H-pyrazole-4-carbonitrile (Regioisomeric Impurity) Base->Isomer Side Reaction 1 Workup Aqueous Work-up Product->Workup Amide 1-Ethyl-1H-pyrazole-4-carboxamide (Hydrolysis Impurity) Workup->Amide Side Reaction 2

Caption: Main synthesis route and key side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of Desired Product CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temperature, Time) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeBase Optimize Base and Solvent BaseOK Base/Solvent Optimal? OptimizeBase->BaseOK Purification Evaluate Purification Method End Yield Improved Purification->End ReagentsOK->Start No, Replace/Adjust ReagentsOK->CheckConditions Yes ConditionsOK->Start No, Modify ConditionsOK->OptimizeBase Yes BaseOK->Start No, Re-evaluate BaseOK->Purification Yes

Caption: A logical guide to troubleshooting low product yield.

optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to optimize your experimental work.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most widely used methods for synthesizing pyrazoles include the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Another common method is the 1,3-dipolar cycloaddition between an alkyne and a diazo compound.[2] Multicomponent reactions (MCRs) are also gaining popularity as they can generate intermediate reagents in situ, often leading to higher efficiency and reduced waste.[3]

Q2: How can I improve the regioselectivity of my pyrazole synthesis when using unsymmetrical starting materials?

A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[4] The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to ethanol.[5] Additionally, carrying out the reaction in aprotic dipolar solvents like DMF or NMP with the addition of a strong acid like HCl can give better results than polar protic solvents.[2]

Q3: My reaction mixture is turning dark. What is the cause and how can I prevent it?

A3: Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is typically due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[4] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[4] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[4]

Troubleshooting Guides

Issue 1: Consistently Low Yield of Pyrazole Product

Low yields in pyrazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[4]

Potential Cause Troubleshooting Strategy
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]
Suboptimal Stoichiometry Ensure the correct stoichiometry of reactants is used. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][6] Consider increasing the reaction temperature or using microwave-assisted synthesis to improve yields and reduce reaction times.[6]
Poor Catalyst Choice The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[6] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[2][6]
Side Reactions Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[4] Adjusting the solvent and temperature can help minimize side reactions.

Issue 2: Formation of Multiple Products (Regioisomers)

When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[1][4]

Parameter Recommendation for Improved Regioselectivity
Solvent The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5] Aprotic dipolar solvents (e.g., DMF, NMP) in an acidic medium have also shown to provide better results than polar protic solvents like ethanol.[2]
Catalyst Acid catalysis is typically employed in the Knorr synthesis.[1] The choice of acid can influence the outcome.
Temperature Reaction temperature can affect the selectivity. Optimization studies are recommended to find the ideal temperature for your specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative via the condensation of a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.[1]

  • Heat the reaction mixture under reflux for 1 hour.[1] Monitor the reaction progress by TLC.[4]

  • After the reaction is complete, cool the resulting mixture in an ice bath to facilitate precipitation of the product.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst

This protocol outlines a green and efficient method for the synthesis of 1,3,5-substituted pyrazoles.

Materials:

  • Ethyl acetoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Nano-ZnO catalyst

  • Aqueous media

Procedure:

  • A mixture of ethyl acetoacetate and phenylhydrazine is condensed in the presence of a nano-ZnO catalyst in an aqueous medium.[2]

  • The reaction is carried out with stirring at an optimized temperature.

  • This method has the advantage of achieving excellent yields (up to 95%) with a short reaction time and an easy work-up procedure.[2]

Visualized Workflows

Troubleshooting_Low_Yield start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reaction Stoichiometry check_purity->optimize_stoichiometry evaluate_conditions Evaluate Reaction Conditions (T, t, Solvent) optimize_stoichiometry->evaluate_conditions consider_side_reactions Consider Side Reactions evaluate_conditions->consider_side_reactions purification Review Purification Technique consider_side_reactions->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration pyrazole Pyrazole Product dehydration->pyrazole

References

dealing with impurities in 1-ethyl-1H-pyrazole-4-carbonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-1H-pyrazole-4-carbonitrile. Our aim is to help you identify and resolve issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of 1-ethyl-1H-pyrazole-4-carbonitrile?

A1: The most common impurities typically arise from the synthetic route. A prevalent method for synthesizing pyrazole-4-carbonitriles involves the reaction of a substituted hydrazine (in this case, ethylhydrazine) with a malononitrile derivative like (ethoxymethylene)malononitrile. Therefore, you may encounter:

  • Unreacted Starting Materials: Residual ethylhydrazine or (ethoxymethylene)malononitrile.

  • Regioisomers: The formation of the undesired regioisomer, 1-ethyl-1H-pyrazole-5-carbonitrile, is a common issue when using substituted hydrazines.[1][2]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: My TLC analysis shows multiple spots. How can I identify the product and the impurities?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an impure sample. To identify the components:

  • Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you determine if any of the impurity spots correspond to unreacted starting materials.

  • Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate the presence of easily oxidizable functional groups, which might be present in some byproducts.

  • Preparative TLC: If possible, you can perform a preparative TLC to isolate a small amount of each impurity for further analysis by techniques like NMR or mass spectrometry.

Q3: My 1H NMR spectrum shows more peaks than expected. How can I assign them to the desired product and potential impurities?

A3: An 1H NMR spectrum with unexpected peaks suggests the presence of impurities. For 1-ethyl-1H-pyrazole-4-carbonitrile, you would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and two singlets for the pyrazole ring protons. The presence of a regioisomer, 1-ethyl-1H-pyrazole-5-carbonitrile, would result in a different set of signals for the pyrazole protons. By comparing the integration of the signals, you can estimate the ratio of the desired product to the impurities.

Q4: My final product is an oil and will not solidify. What can I do?

A4: If your purified 1-ethyl-1H-pyrazole-4-carbonitrile is an oil, it could be due to residual solvent or the presence of impurities that lower the melting point. Here are some troubleshooting steps:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.

  • Purification: If the product is still an oil after thorough drying, further purification by column chromatography may be necessary to remove persistent impurities.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.

Q5: What are the recommended purification methods for 1-ethyl-1H-pyrazole-4-carbonitrile?

A5: The most common and effective purification methods for pyrazole derivatives are column chromatography and recrystallization.[3][4]

  • Column Chromatography: This is highly effective for separating the desired product from starting materials and regioisomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a very efficient method for obtaining highly pure material. Common solvents to try for pyrazole derivatives include ethanol, isopropanol, or mixtures such as ethanol/water.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving impurity issues with your 1-ethyl-1H-pyrazole-4-carbonitrile samples.

Diagram: Troubleshooting Workflow for Impurity Analysis

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Purity Confirmation start Impure Sample of 1-ethyl-1H-pyrazole-4-carbonitrile tlc Run TLC start->tlc nmr Acquire 1H NMR start->nmr multi_spots Multiple Spots on TLC? tlc->multi_spots extra_peaks Unexpected NMR Peaks? nmr->extra_peaks co_spot Co-spot with Starting Materials multi_spots->co_spot Yes compare_nmr Compare with Reference Spectra extra_peaks->compare_nmr Yes lcms LC-MS Analysis for Mass Confirmation compare_nmr->lcms purify Select Purification Method lcms->purify column Column Chromatography purify->column Complex Mixture recrystallize Recrystallization purify->recrystallize Crystalline Solid final_analysis Analyze Purified Fractions column->final_analysis recrystallize->final_analysis pure_product Pure 1-ethyl-1H-pyrazole-4-carbonitrile final_analysis->pure_product G cluster_0 Preparation cluster_1 Sample Application cluster_2 Separation & Collection cluster_3 Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Dissolve Crude Product B->C D Load Sample onto Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

References

scale-up challenges for the synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-ethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-ethyl-1H-pyrazole-4-carbonitrile?

A1: The synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile can typically be approached via two main strategies:

  • Route A: Cyclization with Ethylhydrazine: This involves the reaction of a suitable three-carbon precursor with ethylhydrazine. A common method is the condensation of a β-keto nitrile or a related derivative with ethylhydrazine, which directly forms the ethyl-pyrazole ring system.

  • Route B: N-Ethylation of Pyrazole-4-carbonitrile: This route involves the initial synthesis of the parent pyrazole-4-carbonitrile, followed by the selective ethylation at the N1 position of the pyrazole ring using an ethylating agent such as ethyl iodide or diethyl sulfate.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations for the scale-up of pyrazole syntheses include:

  • Exothermic Reactions: The condensation reaction to form the pyrazole ring can be highly exothermic. Careful control of reagent addition rates and efficient reactor cooling are critical to prevent thermal runaway.[1]

  • Handling of Hydrazine Derivatives: Ethylhydrazine, like hydrazine itself, is a toxic and potentially unstable compound. Appropriate personal protective equipment (PPE) and engineering controls are necessary to minimize exposure.[1]

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Scale-up operations should be conducted in well-ventilated areas, and sources of ignition must be eliminated.

Q3: How can I improve a consistently low yield?

A3: Low yields can often be attributed to incomplete reactions, side product formation, or losses during workup and purification. To troubleshoot, consider the following:

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.

  • Temperature and Reaction Time: For condensation reactions, adjusting the temperature (heating or cooling) and extending the reaction time can often improve conversion.

  • Catalyst Selection: The use of an appropriate acid or base catalyst can be crucial. For pyrazole synthesis, catalytic amounts of acids like acetic acid are often employed.

  • Purification Optimization: Losses during purification can be significant. Re-evaluate your extraction and recrystallization solvents and procedures to minimize product loss.

Q4: What are common impurities, and how can they be minimized?

A4: Common impurities may include unreacted starting materials, regioisomers (in the case of unsymmetrical precursors), and byproducts from side reactions. To minimize these:

  • Control of Reaction Conditions: Precise control over temperature, stoichiometry, and reaction time can favor the formation of the desired product.

  • Purification Methods: Recrystallization is a common and effective method for purifying the final product.[2] If isomers are present, column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure efficient mixing.- Verify the quality of starting materials.
Formation of byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider an alternative synthetic route.
Product loss during workup.- Optimize extraction and recrystallization solvents and procedures.
Poor Regioselectivity Reaction conditions favor multiple isomers.- Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.
Exothermic Runaway Poor heat dissipation at a larger scale.- Implement controlled, slow addition of reagents.- Ensure the reactor has adequate cooling capacity.- Use a sufficient amount of an appropriate solvent to manage the exotherm.
Product is an Oil or Gummy Solid Residual solvent or impurities.- Ensure thorough drying under high vacuum.- Purify via column chromatography.- Attempt to form a crystalline salt for purification by recrystallization.
Colored Impurities Degradation or side-reaction products.- Treat a solution of the product with activated charcoal.- Purify by recrystallization, as colored impurities may remain in the mother liquor.

Experimental Protocols

General Protocol for N-Ethylation of 1H-Pyrazole-4-carbonitrile

This protocol is a general representation and may require optimization for specific scales.

  • Dissolution: Dissolve 1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base, for example, potassium carbonate (1.5 equivalents), to the solution and stir.

  • Ethylating Agent Addition: Slowly add an ethylating agent like ethyl iodide (1.2 equivalents) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start dissolution Dissolve 1H-pyrazole-4-carbonitrile and base in solvent start->dissolution addition Add ethylating agent dissolution->addition reaction Stir and monitor reaction (TLC/LC-MS) addition->reaction quench Quench reaction with water reaction->quench extraction Extract with organic solvent quench->extraction wash Wash organic layers extraction->wash dry_concentrate Dry and concentrate wash->dry_concentrate purification Purify crude product (Recrystallization/Chromatography) dry_concentrate->purification end Final Product purification->end

Caption: A generalized experimental workflow for the N-ethylation of 1H-pyrazole-4-carbonitrile.

troubleshooting_logic start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? start->side_products workup_loss Loss During Workup? start->workup_loss increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp Yes optimize_conditions Optimize solvent/catalyst side_products->optimize_conditions Yes optimize_purification Optimize extraction/recrystallization workup_loss->optimize_purification Yes

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

troubleshooting guide for the multi-component synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the multi-component synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common multi-component strategies for pyrazole synthesis?

A1: The most prevalent multi-component reactions (MCRs) for pyrazole synthesis often involve the condensation of a 1,3-dicarbonyl compound (or a precursor that forms it in situ) with a hydrazine derivative.[1][2][3] Key strategies include:

  • Three-component reactions: Typically involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[1][4][5] This can proceed through a Knoevenagel condensation followed by a Michael addition and cyclization.

  • Four-component reactions: These reactions can involve, for example, an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often leading to highly substituted pyrano[2,3-c]pyrazoles.[6][7][8]

  • In-situ generation of intermediates: Many MCRs for pyrazoles rely on the in-situ formation of key intermediates like 1,3-diketones or α,β-unsaturated ketones, which then react with hydrazines.[1][3]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[2][9] Key areas to focus on include:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, some reactions benefit from microwave irradiation to improve yields and reduce reaction times.[10][11]

  • Reactant Quality and Stoichiometry: Ensure the purity of your starting materials, especially the hydrazine, which can degrade over time. The ratio of reactants can also significantly impact the outcome.[2]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting materials have been consumed.[9]

Q3: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] Strategies to improve regioselectivity include:

  • Choice of Reactants: The steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine can influence the regiochemical outcome.

  • Catalyst Selection: The use of specific catalysts, including Lewis acids or organocatalysts, can direct the reaction towards a particular isomer.

  • Reaction Conditions: Temperature and solvent can play a role in controlling the regioselectivity of the cyclization step. In some cases, a change in reactant stoichiometry has been shown to affect the regioisomeric ratio.[12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the multi-component synthesis of pyrazoles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Unsuitable solvent. 4. Degradation of hydrazine reagent. 5. Sterically hindered substrates.1. Use a fresh batch of catalyst or try a different catalyst (e.g., p-TsOH, piperidinium acetate).[4][13] 2. Increase the reaction temperature or consider using microwave-assisted heating.[9][10] 3. Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective.[4][13] 4. Use freshly distilled or a new bottle of hydrazine. 5. Increase reaction time and/or temperature.
Formation of a Complex Mixture of Byproducts 1. Side reactions such as self-condensation of carbonyl compounds. 2. Reaction temperature is too high, leading to decomposition. 3. Incorrect stoichiometry of reactants.1. Optimize the order of addition of reactants. Sometimes, pre-forming an intermediate can help. 2. Lower the reaction temperature and monitor the reaction progress closely. 3. Carefully control the molar ratios of the components. An excess of one reactant might be necessary in some cases.[2]
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Reaction has reached equilibrium.1. Extend the reaction time. Monitor via TLC or LC-MS until the starting material is consumed.[9] 2. If an equilibrium is suspected, consider removing a byproduct (e.g., water) using a Dean-Stark trap if applicable.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the work-up solvent. 2. Product co-elutes with impurities during chromatography.1. Choose a different solvent for extraction or precipitation. 2. Optimize the chromatography conditions (e.g., different solvent system, gradient elution, or use of a different stationary phase).

Data Presentation: Influence of Reaction Conditions on Yield

The following table summarizes the effect of different catalysts and solvents on the yield of a three-component synthesis of a pyrazole derivative.

Aldehyde1,3-DicarbonylHydrazine SourceCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Cl-benzaldehydeAcetylacetoneEthyl diazoacetatePiperidinium acetate (20)DMSO701255[4]
BenzaldehydeEthyl acetoacetate3-NitrophenylhydrazineNoneNone (Microwave)- (420 W)10 min71[11]
Aromatic AldehydesDimedoneArylhydrazonesp-TsOHDMF70-High[13]
BenzaldehydeAcetophenoneHydrazine hydrochlorideNoneRectified SpiritReflux0.5Good[14]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles [4]

  • To a reaction vessel, add the aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and diazo compound (1.01 mmol).

  • Add the solvent (e.g., DMSO) and the catalyst (e.g., 20 mol% piperidinium acetate).

  • Heat the reaction mixture at the specified temperature (e.g., 70 °C) under an open atmosphere for the required time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones [11]

  • In a microwave-safe vessel, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).

  • Place the vessel in a domestic microwave oven and irradiate at a specified power (e.g., 420 W) for a short duration (e.g., 10 minutes).

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The product can often be purified by recrystallization from a suitable solvent.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction sub_conditions Optimize Temperature, Solvent, or Catalyst check_conditions->sub_conditions Sub-optimal? sub_reagents Use Fresh Reagents, Adjust Ratios check_reagents->sub_reagents Questionable? sub_monitor Incomplete Reaction? Increase Time/Temp monitor_reaction->sub_monitor Starting Material Remains? end_success Yield Improved sub_conditions->end_success end_fail Issue Persists: Re-evaluate Synthetic Route sub_conditions->end_fail sub_reagents->end_success sub_reagents->end_fail side_reactions Analyze for Side Products sub_monitor->side_reactions Complex Mixture? sub_monitor->end_success purification Optimize Purification side_reactions->purification purification->end_success purification->end_fail

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

General Reaction Pathway for a Three-Component Pyrazole Synthesis

Three_Component_Reaction Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Knoevenagel_Product Hydrazine Hydrazine Derivative Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Knoevenagel_Product->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (Pyrazoline) Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Pyrazole Substituted Pyrazole Cyclized_Intermediate->Pyrazole Dehydration/ Aromatization Catalyst Catalyst (Acid or Base) Catalyst->Knoevenagel_Product

Caption: A generalized pathway for a three-component pyrazole synthesis.

References

avoiding byproduct formation in pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazole-4-carbonitriles. Our focus is on avoiding byproduct formation and optimizing reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazole-4-carbonitriles?

A1: The most prevalent and versatile method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2][3] This approach is favored for its efficiency and atom economy. Variations of this synthesis often involve different catalysts and solvent systems to optimize yields and minimize reaction times.[1][4]

Q2: What are the primary byproducts I should be aware of during the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile?

A2: The main byproducts in the three-component synthesis include:

  • Regioisomers: When using unsymmetrical substituted hydrazines, the formation of two different positional isomers is a significant challenge.[5]

  • Knoevenagel Condensation Product: The initial reaction between the aldehyde and malononitrile forms an arylidene malononitrile intermediate. Under certain conditions, this intermediate may not fully react to form the final pyrazole and can be isolated as a byproduct.[1][6]

  • Uncyclized Michael Adduct: After the Knoevenagel condensation, the hydrazine adds to the intermediate via a Michael addition. If this adduct fails to cyclize, it will remain as an impurity.[7]

  • Colored Impurities: Decomposition of the hydrazine starting material or oxidation of intermediates can lead to the formation of colored impurities, often resulting in yellow or red reaction mixtures.[5]

Q3: How can I minimize the formation of regioisomers?

A3: Controlling regioselectivity is crucial when using unsymmetrical hydrazines. Key strategies include:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity compared to traditional solvents like ethanol.[5]

  • Reactant Structure: The electronic and steric properties of the substituents on both the hydrazine and the other reactants can influence which nitrogen atom of the hydrazine preferentially attacks, thus directing the regiochemical outcome.[5]

Q4: My reaction stops at the Knoevenagel condensation intermediate. How can I promote the subsequent cyclization?

A4: If the arylidene malononitrile intermediate is the major product, consider the following adjustments to facilitate the Michael addition and cyclization steps:

  • Catalyst: The choice of catalyst is critical. While some reactions proceed without a catalyst, bases like piperidine or catalysts such as sodium chloride have been shown to promote the entire reaction sequence.[6][8] In some cases, an excess of the hydrazine reactant can also help drive the reaction to completion.[6]

  • Solvent: The reaction medium can influence the stability of intermediates. Aqueous media have been found to be effective for the complete cyclization and oxidation to the desired pyrazole.[6]

  • Temperature: Increasing the reaction temperature can often provide the necessary activation energy for the cyclization to occur.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole-4-carbonitrile

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the final product is consistently below expectations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase the reaction time and monitor progress by TLC. - Gradually increase the reaction temperature. For some condensation reactions, refluxing may be necessary.[5]
Suboptimal Catalyst - If using a catalyst, ensure the correct loading is used. - Screen different catalysts. For the three-component synthesis, various catalysts from simple salts like NaCl to more complex systems have been reported to improve yields.[1][8]
Poor Reactant Purity - Ensure all starting materials (aldehyde, malononitrile, hydrazine) are of high purity, as impurities can lead to side reactions.[5]
Suboptimal Solvent - The choice of solvent can significantly impact yield. Experiment with different solvents, such as ethanol, water, or solvent-free conditions, as the optimal solvent can be substrate-dependent.[1][8]
Issue 2: Formation of Significant Amounts of Byproducts

Symptoms:

  • TLC shows multiple spots in addition to the product spot.

  • NMR of the crude product indicates the presence of multiple species.

  • Difficulty in purifying the final product.

Possible Byproducts and Mitigation Strategies:

ByproductIdentificationMitigation Strategy
Regioisomers NMR spectroscopy is the most effective tool for distinguishing between regioisomers. 2D NMR techniques like NOESY can confirm the structure by showing through-space correlations.[5]- Solvent Engineering: Use fluorinated alcohols like TFE to enhance regioselectivity.[5] - Temperature Control: In some cases, thermodynamic control at higher temperatures may favor one isomer.
Knoevenagel Intermediate Characterized by the absence of signals corresponding to the pyrazole ring protons and NH2/NH protons in the NMR spectrum, and a distinct mass in MS analysis corresponding to the condensed aldehyde and malononitrile.- Optimize Catalyst: Use a suitable catalyst to promote the subsequent Michael addition and cyclization.[6] - Excess Hydrazine: Adding a slight excess of the hydrazine can help to consume the intermediate.[6]
Uncyclized Michael Adduct Can be identified by mass spectrometry (mass of all three components) and NMR signals that do not correspond to the aromatic pyrazole ring.- Heating: Providing thermal energy can facilitate the final cyclization and dehydration steps. - Acid/Base Catalyst: A catalytic amount of acid or base can promote the intramolecular cyclization.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [1]

EntryCatalystTime (min)Yield (%)
1LDH6023
2LDH@PTRMS6030
3LDH@PTRMS@DCMBA4563
4LDH@PTRMS@DCMBA@CuI2191

Reaction Conditions: Phenyl hydrazine (1 mmol), malononitrile (1 mmol), and 4-chlorobenzaldehyde (1 mmol) in H2O/EtOH at 55 °C.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles in Water

This protocol is adapted from a catalyst-free synthesis method that provides excellent yields.

Materials:

  • Substituted benzylidene malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask containing 10 mL of water, add the appropriate substituted benzylidene malononitrile (1 mmol).

  • Add phenylhydrazine (1 mmol) to the flask.

  • Stir the turbid reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

  • Upon completion of the reaction, a precipitate will form. Filter the precipitate and wash it with distilled water.

  • Dry the collected solid.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Catalytic Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1]

This protocol utilizes a novel nano-catalyst for efficient synthesis.

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenyl hydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water/Ethanol solvent mixture

Procedure:

  • In a 5 mL round-bottom flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add the water/ethanol solvent and stir the mixture at 55 °C using a magnetic stirrer.

  • Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 0.5:0.5 mL).

  • Once the reaction is complete, cool the mixture to room temperature.

  • To isolate the catalyst, add 3 mL of hot ethanol or chloroform and separate the catalyst by centrifugation.

  • Evaporate the solvent from the reaction mixture.

  • Recrystallize the product from ethanol to obtain the pure compound.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Byproduct Detected in Pyrazole-4-Carbonitrile Synthesis check_byproduct Identify Byproduct Structure (NMR, MS) start->check_byproduct is_regioisomer Is it a Regioisomer? check_byproduct->is_regioisomer is_knoevenagel Is it the Knoevenagel Intermediate? is_regioisomer->is_knoevenagel No solve_regioisomer Optimize for Regioselectivity: - Change solvent (e.g., TFE) - Modify reactant stoichiometry - Adjust temperature is_regioisomer->solve_regioisomer Yes is_michael Is it the Uncyclized Michael Adduct? is_knoevenagel->is_michael No solve_knoevenagel Promote Cyclization: - Add/change catalyst - Use excess hydrazine - Increase temperature - Change solvent is_knoevenagel->solve_knoevenagel Yes other_byproduct Other Byproduct (e.g., decomposition) is_michael->other_byproduct No solve_michael Facilitate Ring Closure: - Increase temperature - Add acid/base catalyst is_michael->solve_michael Yes solve_other Improve Reaction Conditions: - Use purer starting materials - Degas solvent - Run under inert atmosphere other_byproduct->solve_other Yes end Pure Pyrazole-4-Carbonitrile solve_regioisomer->end solve_knoevenagel->end solve_michael->end solve_other->end

Caption: Troubleshooting workflow for byproduct formation.

Reaction Pathway for Three-Component Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Intermediate (Arylidene Malononitrile) Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation Hydrazine Hydrazine Michael Michael Adduct Hydrazine->Michael Michael Addition Knoevenagel->Michael Michael Addition Product Pyrazole-4-carbonitrile Michael->Product Intramolecular Cyclization & Dehydration

References

enhancing the stability of 1-ethyl-1H-pyrazole-4-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 1-ethyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of 1-ethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-ethyl-1H-pyrazole-4-carbonitrile?

A1: For long-term stability, 1-ethyl-1H-pyrazole-4-carbonitrile should be stored in a cool, dry, and dark place.[1] It is recommended to keep the container tightly sealed and under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[2] For optimal preservation, storage at temperatures between 0-8°C is advisable to prevent potential degradation.[2]

Q2: I've noticed a discoloration (e.g., browning) of my 1-ethyl-1H-pyrazole-4-carbonitrile sample over time. What could be the cause?

A2: Discoloration, such as browning, is often an indication of oxidative degradation.[2] Pyrazoline derivatives, which are structurally related to pyrazoles, are known to undergo oxidation, leading to the formation of colored products.[2] This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures.

Q3: My compound shows new peaks in the HPLC analysis after a period of storage. What are the likely degradation products?

A3: The appearance of new peaks in an HPLC chromatogram suggests chemical degradation. For 1-ethyl-1H-pyrazole-4-carbonitrile, potential degradation pathways include hydrolysis of the nitrile group to a carboxylic acid amide or a carboxylic acid, oxidation of the pyrazole ring, or photodegradation. Without specific studies on this compound, the exact identity of the degradants would need to be confirmed by techniques like LC-MS.

Q4: Can I store solutions of 1-ethyl-1H-pyrazole-4-carbonitrile? If so, what are the recommended conditions?

A4: While it is generally best to prepare solutions fresh, if short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere. The stability of the compound in solution is highly dependent on the solvent and storage conditions. It is crucial to perform a solution stability study to determine an acceptable storage duration for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorption, degradation.1. Review storage conditions. Ensure the container is tightly sealed and stored under an inert atmosphere. 2. Protect from light and heat. 3. Perform analytical testing (e.g., HPLC, purity) to assess the extent of degradation.
Decreased purity observed by HPLC Chemical degradation due to improper storage (exposure to air, light, moisture, or heat).1. Confirm the identity of the main peak and any new impurity peaks using a reference standard. 2. If degradation is confirmed, discard the sample and obtain a fresh batch. 3. Implement stricter storage protocols as outlined in the FAQs.
Inconsistent experimental results Use of a degraded or impure sample of 1-ethyl-1H-pyrazole-4-carbonitrile.1. Verify the purity of the starting material before each experiment using a validated analytical method. 2. Use a fresh, properly stored sample for critical experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of 1-ethyl-1H-pyrazole-4-carbonitrile.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of 1-ethyl-1H-pyrazole-4-carbonitrile under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[3][4]

Materials:

  • 1-ethyl-1H-pyrazole-4-carbonitrile

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-ethyl-1H-pyrazole-4-carbonitrile in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

      • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

      • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

      • Keep both solutions at room temperature for 24 hours.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

      • Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.

      • Keep both solutions at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C for 48 hours.

      • Prepare a solution of the compound (1 mg/mL in a suitable solvent) and heat at 60°C for 24 hours.

    • Photolytic Degradation:

      • Expose a solid sample and a solution (1 mg/mL) of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Neutral Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of HPLC grade water.

      • Keep the solution at room temperature for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating and quantifying 1-ethyl-1H-pyrazole-4-carbonitrile from its potential degradation products.[5][6]

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of 1-ethyl-1H-pyrazole-4-carbonitrile)

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a forced degradation study.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of 1-ethyl-1H-pyrazole-4-carbonitrileNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl, RT, 24h< 5%18.5
1 M HCl, 60°C, 24h15%28.5, 10.2
0.1 M NaOH, RT, 24h25%27.8, 9.1
3% H₂O₂, RT, 24h10%111.5
Thermal (80°C, 48h)< 2%0-
Photolytic8%113.2

Table 2: Purity Analysis of Stored Samples

Storage ConditionTime (Months)Purity (%)
Room Temperature (25°C/60% RH)099.8
398.5
697.1
Refrigerated (4°C)099.8
399.7
699.5
Refrigerated, Inert Atmosphere099.8
399.8
699.7

Visualizations

Diagram 1: Potential Degradation Pathways

G A 1-ethyl-1H-pyrazole-4-carbonitrile B 1-ethyl-1H-pyrazole-4-carboxamide A->B Hydrolysis (Acid/Base) D Oxidized Pyrazole Ring Derivatives A->D Oxidation (e.g., H₂O₂) E Photodegradation Products A->E Photolysis (UV/Vis Light) C 1-ethyl-1H-pyrazole-4-carboxylic acid B->C Further Hydrolysis

Caption: Potential degradation pathways for 1-ethyl-1H-pyrazole-4-carbonitrile.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Stability Assessment A Receive/Synthesize 1-ethyl-1H-pyrazole-4-carbonitrile B Characterize Initial Purity (HPLC, NMR, MS) A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photolytic Stress B->F J Long-Term & Accelerated Stability Studies B->J H Analyze Stressed Samples C->H D->H E->H F->H G Develop & Validate Stability-Indicating HPLC Method G->H I Identify Degradants (LC-MS, NMR) H->I I->J K Determine Shelf-Life & Optimal Storage Conditions J->K

Caption: Workflow for assessing the stability of 1-ethyl-1H-pyrazole-4-carbonitrile.

Diagram 3: Troubleshooting Logic for Purity Issues

G A Purity of 1-ethyl-1H-pyrazole-4-carbonitrile is below specification B Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) - Container Seal A->B C Were storage conditions optimal? B->C D Implement recommended storage: - Refrigerate (0-8°C) - Protect from light - Store under inert gas C->D No E Re-analyze a fresh sample from a new or properly stored batch C->E Yes D->E F Purity meets specification? E->F G Issue Resolved F->G Yes H Investigate potential for intrinsic instability or contamination during synthesis/handling F->H No

Caption: Troubleshooting flowchart for purity issues of the compound.

References

Technical Support Center: Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of pyrazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis & Regioselectivity

Question: I performed a condensation reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine, and I'm seeing a mixture of products that are difficult to separate. How can I confirm the identity of the regioisomers and improve the selectivity of my reaction?

Answer:

This is a very common issue in pyrazole synthesis. The reaction can theoretically yield two different regioisomers, and their separation can be challenging due to similar physical properties.

Troubleshooting Steps:

  • Confirming Regioisomer Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this purpose. 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. An HMBC experiment can show long-range correlations between protons and carbons, helping to establish the connectivity of the pyrazole core and its substituents. For example, a correlation between the N-H proton (or N-alkyl protons) and a specific carbon on the pyrazole ring can definitively assign the regiochemistry.

    • X-ray Crystallography: If you can obtain a single crystal of one or both isomers, X-ray crystallography provides unambiguous structural proof.[1][2]

  • Improving Regioselectivity:

    • Solvent Choice: The choice of solvent can dramatically influence the regioselectivity of the condensation reaction. While ethanol is commonly used, it often leads to mixtures. It has been shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity, often favoring one isomer by a large margin.[3]

    • Reaction Conditions: Temperature and the nature of the catalyst (acidic or basic) can also play a role. A systematic optimization of these parameters is recommended.

Experimental Protocol: Improving Regioselectivity using Fluorinated Alcohols

  • Objective: To enhance the regioselective synthesis of a pyrazole derivative from an unsymmetrical 1,3-diketone and a substituted hydrazine.

  • Materials:

    • Unsymmetrical 1,3-diketone

    • Substituted hydrazine (e.g., methylhydrazine)

    • Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve the 1,3-diketone in the fluorinated alcohol of choice (TFE or HFIP) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the substituted hydrazine to the solution (typically in a 1:1 to 1.1:1 molar ratio relative to the diketone).

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Analyze the product mixture by ¹H NMR to determine the isomeric ratio.

II. Tautomerism

Question: My NMR spectrum of a 3(5)-substituted pyrazole in solution shows broad peaks, or the chemical shifts seem to change between experiments. Could this be due to tautomerism? How can I characterize the tautomeric form?

Answer:

Yes, tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles and can significantly complicate characterization.[4][5][6] The position of the proton on the nitrogen atoms can exist in equilibrium, and the dominant tautomer can be influenced by the solvent, temperature, concentration, and the nature of the substituents.[5][7]

Troubleshooting & Characterization Strategies:

  • Low-Temperature NMR: Cooling the NMR sample can slow down the rate of proton exchange between the tautomers. This may result in the sharpening of broad peaks and potentially allow for the observation of distinct signals for each tautomer.

  • Solvent Effects: Record NMR spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A polar, protic solvent might favor one tautomer over another by forming hydrogen bonds.[5]

  • ¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled or if you have access to a sensitive NMR spectrometer, ¹⁵N NMR can be very informative. The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms are distinct for each tautomer.[8]

  • Solid-State NMR (CPMAS): In the solid state, the molecule is typically locked into a single tautomeric form. Comparing the solid-state NMR spectrum with solution-state spectra can provide valuable insights.[2]

  • Fixing the Tautomer: A definitive way to confirm the spectral features of each tautomer is to synthesize "fixed" derivatives. This involves N-alkylation (e.g., N-methylation) to prevent proton exchange. The NMR spectra of these fixed derivatives can then be compared to the spectrum of the parent compound.[8]

  • X-ray Crystallography: This technique will determine the tautomeric form present in the solid state, which can then be correlated with solid-state NMR data.[2][8]

Logical Workflow for Tautomer Characterization

Tautomer_Characterization start Broad or Variable NMR Signals check_tautomerism Hypothesize Tautomerism start->check_tautomerism low_temp_nmr Low-Temperature NMR check_tautomerism->low_temp_nmr Slows exchange solvent_study Solvent-Dependent NMR (CDCl3, DMSO-d6, etc.) check_tautomerism->solvent_study Shifts equilibrium ssnmr Solid-State NMR (CPMAS) check_tautomerism->ssnmr Analyzes solid state fix_tautomer Synthesize 'Fixed' (e.g., N-methyl) Derivatives check_tautomerism->fix_tautomer Unambiguous reference conclusion Identify Dominant Tautomer(s) and Exchange Dynamics low_temp_nmr->conclusion solvent_study->conclusion xray X-ray Crystallography ssnmr->xray Correlate with structure xray->conclusion compare_spectra Compare Spectra of Parent and Fixed Derivatives fix_tautomer->compare_spectra compare_spectra->conclusion

Caption: A workflow for troubleshooting and characterizing pyrazole tautomerism.

III. Spectroscopic Analysis

Question: I'm having trouble interpreting the mass spectrum of my pyrazole derivative. What are the common fragmentation patterns?

Answer:

The mass spectral fragmentation of pyrazoles can be complex, but there are some characteristic patterns to look for. The specific fragmentation will depend on the nature and position of the substituents.

Common Fragmentation Pathways:

  • Loss of HCN: A common fragmentation pathway for the pyrazole ring involves the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da).[9]

  • Loss of N₂: Another characteristic fragmentation is the loss of a molecule of dinitrogen (N₂, 28 Da).[9]

  • Substituent-Driven Fragmentation: The fragmentation is often directed by the substituents on the ring. For example, a nitro group may be lost, or cleavage may occur at bonds adjacent to bulky or functionalized side chains.[9]

Troubleshooting Tip: To aid in interpretation, it is helpful to have high-resolution mass spectrometry (HRMS) data to determine the elemental composition of the fragment ions. If you have regioisomers, their fragmentation patterns may be subtly different, which can sometimes be used for differentiation, although this is not always straightforward.

IV. Biological Assays

Question: My pyrazole derivative shows low or inconsistent activity in my cell-based assay. What could be the issue?

Answer:

Beyond the inherent biological activity of your compound, several experimental factors can lead to poor or variable results in biological assays. For pyrazole derivatives, a primary culprit is often poor aqueous solubility.[10][11]

Troubleshooting Guide for Biological Assays:

Potential Issue Troubleshooting Steps
Poor Aqueous Solubility 1. Measure Solubility: Experimentally determine the solubility of your compound in the assay buffer. 2. Use a Co-solvent: Prepare stock solutions in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells, including controls, as the solvent itself can have effects. 3. Formulation Strategies: For in vivo studies, consider formulation approaches like creating salts, co-crystals, or amorphous solid dispersions.
Compound Precipitation 1. Visual Inspection: After adding the compound to the aqueous assay medium, visually inspect the wells (sometimes under a microscope) for signs of precipitation. 2. Dynamic Light Scattering (DLS): This technique can detect the formation of small aggregates or precipitates that are not visible to the naked eye.
Metabolic Instability 1. In Vitro Metabolism Assays: If your assay involves cells with metabolic activity (e.g., hepatocytes) or if you are preparing for in vivo studies, assess the compound's metabolic stability using liver microsomes or S9 fractions.[10] Rapid metabolism could lead to a lower effective concentration of the parent compound over time.
Non-specific Binding 1. Check for Promiscuity: Some compounds can show activity in a wide range of assays due to non-specific mechanisms like aggregation or membrane disruption. Consider running counter-screens or assays with detergents to identify promiscuous inhibitors.

Signaling Pathway Example: PI3K/AKT/mTOR

Many pyrazole derivatives are developed as kinase inhibitors. Understanding the target pathway is crucial for interpreting biological data. For instance, some pyrazoles inhibit kinases in the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.[12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Validation & Comparative

Navigating the Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two primary synthetic pathways to obtain 1-ethyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry. The methods are evaluated based on their reaction steps, yields, and precursor availability, supported by detailed experimental protocols and quantitative data.

The synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile can be approached through two main strategies: a direct one-pot synthesis utilizing ethylhydrazine, and a two-step approach involving the initial synthesis of a pyrazole precursor followed by N-alkylation. This guide will delve into the specifics of each pathway to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Methods

ParameterPathway A: Direct SynthesisPathway B: Two-Step Synthesis
Starting Materials Ethylhydrazine, (Ethoxymethylene)malononitrileHydrazine, (Ethoxymethylene)malononitrile, Ethyl iodide
Number of Steps 12
Intermediate Isolation NoYes (5-Amino-1H-pyrazole-4-carbonitrile)
Overall Yield Good to Excellent (inferred)Variable, dependent on both steps
Key Advantages Step economy, potentially fasterModularity, well-established precedents
Potential Challenges Availability of specific protocolAdditional purification steps, potential for side reactions in alkylation

Pathway A: Direct One-Pot Synthesis

Experimental Protocol: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

This protocol is based on established methods for the synthesis of analogous 1-substituted-5-aminopyrazole-4-carbonitriles.

  • Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol, add ethylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

The expected yield for this type of reaction is generally good to excellent.

Pathway_A EMM (Ethoxymethylene)malononitrile Target_A 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile EMM->Target_A Ethylhydrazine Ethylhydrazine Ethylhydrazine->Target_A Solvent Ethanol Solvent->Target_A

Caption: Direct one-pot synthesis of a 1-ethylpyrazole derivative.

Pathway B: Two-Step Synthesis via N-Alkylation

This approach involves the initial synthesis of the parent 1H-pyrazole-4-carbonitrile (or its 5-amino derivative) followed by the introduction of the ethyl group onto the pyrazole nitrogen. This method offers modularity, as the pyrazole core can be derivatized with various alkyl groups in the second step.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

The precursor, 5-amino-1H-pyrazole-4-carbonitrile, is readily synthesized from the reaction of hydrazine with (ethoxymethylene)malononitrile.

  • Reaction Setup: In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction and Isolation: Stir the mixture at room temperature for 1-3 hours. The product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield 5-amino-1H-pyrazole-4-carbonitrile.

This reaction generally proceeds in high yield.

Step 2: N-Ethylation of 5-Amino-1H-pyrazole-4-carbonitrile

The introduction of the ethyl group is achieved through a standard N-alkylation reaction.

  • Reaction Setup: To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5-2.0 eq).

  • Alkylation: Add ethyl iodide (1.1-1.5 eq) to the suspension and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

The yield of the N-alkylation step can be variable and may produce a mixture of N1 and N2 isomers, requiring careful purification.

Pathway_B cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Ethylation EMM (Ethoxymethylene)malononitrile Precursor 5-Amino-1H-pyrazole- 4-carbonitrile EMM->Precursor Hydrazine Hydrazine Hydrazine->Precursor Ethyl_iodide Ethyl Iodide Precursor->Ethyl_iodide Target_B 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Ethyl_iodide->Target_B Base Base (e.g., K2CO3) Base->Target_B

Caption: Two-step synthesis of a 1-ethylpyrazole derivative.

Concluding Remarks

The choice between a direct one-pot synthesis and a two-step approach for obtaining 1-ethyl-1H-pyrazole-4-carbonitrile depends on several factors including the availability of starting materials, desired production scale, and the need for synthetic versatility. The direct synthesis (Pathway A) is advantageous in terms of step economy. The two-step synthesis (Pathway B), while longer, relies on well-documented reactions and allows for the diversification of the pyrazole scaffold. For the synthesis of the title compound without the 5-amino substituent, a deamination step would be required if starting from the readily available 5-amino precursor, or alternatively, the use of a different C3 synthon that does not introduce the amino group. Researchers are encouraged to evaluate these factors in the context of their specific project goals.

biological activity of 1-ethyl-1H-pyrazole-4-carbonitrile vs other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively explored, leading to the development of several clinically significant drugs. This document summarizes key findings on the biological activities of diverse pyrazole derivatives to offer a contextual understanding for researchers and drug development professionals.

Anticancer Activity of Pyrazole Derivatives

Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines and molecular targets.[1] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with crucial signaling pathways involved in cancer progression.

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Pyrazole Derivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Indole-Pyrazole Hybrids (Compound 33 )HCT116 (Colon)<23.7Doxorubicin24.7 - 64.8
Indole-Pyrazole Hybrids (Compound 34 )MCF7 (Breast)<23.7Doxorubicin24.7 - 64.8
Pyrazole Carbaldehyde Derivative (Compound 43 )MCF7 (Breast)0.25Doxorubicin0.95
Pyrazolone-Pyrazole Derivative (Compound 27 )MCF7 (Breast)16.50Tamoxifen23.31
Pyrazole-Thiazolidinone Hybrid (Compound 4a )Lung Cancer Cell LineModerate Inhibition (31.01%)--
Pyrazole-containing Imide Derivative (Compound 161a )A-549 (Lung)4.915-Fluorouracil59.27
Pyrazole-containing Imide Derivative (Compound 161b )A-549 (Lung)3.225-Fluorouracil59.27
Pyrazole–Indole Hybrid (Compound 7a )HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole–Indole Hybrid (Compound 7b )HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cells.[2]

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at an optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (like DMSO) and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. The plates are then incubated for a specified period (e.g., 24 to 72 hours).[2][3]

  • MTT Addition: After the treatment period, 10-50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 2 to 4 hours at 37°C.[2]

  • Formazan Solubilization: During the incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[2] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[2] The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[3]

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Potency

The following table presents the antimicrobial activity of various pyrazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or µmol/mL.

Pyrazole Derivative ClassMicroorganismMICReference DrugReference Drug MIC
Thiazolo-pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)4 µg/mL--
Imidazo-pyridine substituted pyrazolesGram-negative bacteria<1 µg/mLCiprofloxacin-
Pyrazole-1-carbothiohydrazide derivative (21a )Staphylococcus aureus62.5 - 125 µg/mLChloramphenicol-
Pyrazole-1-carbothiohydrazide derivative (21a )Candida albicans2.9 - 7.8 µg/mLClotrimazole-
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21 )Escherichia coli0.038 µmol/mLAmpicillin0.033 µmol/mL
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16 )Candida parapsilosis0.015 µmol/mLFluconazole0.020 µmol/mL
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[1][5]

  • Medium Preparation: A standardized agar medium, typically Mueller-Hinton agar for bacteria, is prepared and poured into petri plates to a uniform depth (e.g., 4 mm).[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, usually adjusted to a 0.5 McFarland turbidity standard.[1]

  • Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed. The entire surface of the agar plate is then evenly swabbed in multiple directions to ensure confluent growth.[1]

  • Disk Application: Paper disks impregnated with a known concentration of the test pyrazole derivative are placed on the surface of the inoculated agar.[5]

  • Incubation: The plates are incubated under standardized conditions (e.g., 35-37°C for 18-24 hours).[6]

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[5] The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity of Pyrazole Derivatives

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[7] The well-known anti-inflammatory drug celecoxib is a selective COX-2 inhibitor based on a pyrazole scaffold.

Comparative Anti-inflammatory Potency

The following table summarizes the in vitro COX inhibitory activity of selected pyrazole derivatives, presented as IC50 values.

Pyrazole Derivative ClassEnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)Reference Drug
Benzenesulfonamide-Pyrazole Hybrid (3b )COX-239.4322.21Celecoxib
Benzenesulfonamide-Pyrazole Hybrid (5b )COX-238.7317.47Celecoxib
Pyrazole-Chalcone DerivativeCOX-2730--
3-(Trifluoromethyl)-5-arylpyrazoleCOX-220225-
3,5-diarylpyrazoleCOX-210--
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

In vitro COX inhibition assays are crucial for determining the potency and selectivity of anti-inflammatory compounds.[8]

  • Enzyme and Reagent Preparation: Purified COX-1 and COX-2 enzymes are used. A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors like hematin and L-epinephrine, and the substrate (arachidonic acid) are prepared.[8]

  • Enzyme Incubation: The enzyme (COX-1 or COX-2) is added to the reaction buffer containing the co-factors and incubated for a short period.[8]

  • Inhibitor Addition: The test pyrazole derivative, dissolved in a solvent like DMSO, is added to the enzyme solution and pre-incubated to allow for interaction.[8]

  • Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate. The mixture is incubated for a specific time (e.g., 2 minutes) at 37°C.[8]

  • Reaction Termination: The reaction is stopped by adding an acid solution (e.g., 2.0 M HCl).[8]

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[8]

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control (without inhibitor). The IC50 value is then determined from a dose-response curve.

Key Signaling Pathways and Experimental Workflows

The biological activities of pyrazole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, their anti-inflammatory effects are frequently linked to the inhibition of the NF-κB pathway, which plays a central role in inflammation.[7][9]

Visualizations

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Start Starting Materials Synthesis Synthesis of Pyrazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->Antiinflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50 p50 Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p65 p65 NFkB_complex NF-κB (p65/p50) NFkB_complex->IkB sequesters Nucleus Nucleus NFkB_complex->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription activates Inflammation Pro-inflammatory Mediators (COX-2, Cytokines) Transcription->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->IKK inhibit

Caption: Simplified NF-κB signaling pathway and potential inhibition by pyrazole derivatives.

References

A Comparative Spectroscopic Guide to 1-ethyl-1H-pyrazole-4-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-ethyl-1H-pyrazole-4-carbonitrile and its structural analogs. The data presented is intended to aid in the identification, characterization, and further development of this class of compounds, which holds significant potential in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-ethyl-1H-pyrazole-4-carbonitrile and its selected analogs. These compounds share a common pyrazole-4-carbonitrile core, with variations in the substituent at the 1-position and other positions on the pyrazole ring.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3 (s)H-5 (s)N-CH₂ (q)N-CH₂CH₃ (t)Other ProtonsSolvent
1-ethyl-1H-pyrazole-4-carbonitrile ~7.9-8.1~7.8-8.0~4.2-4.4~1.4-1.6-CDCl₃
1H-Pyrazole-4-carbonitrile8.138.13--13.5 (br s, 1H, NH)DMSO-d₆
5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[1]----7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H)CDCl₃
5-Amino-1-phenyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile[1]----8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H)CDCl₃
5-Amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile[1]----8.27-7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, 2H), 6.91 (d, 2H), 6.86 (s, 1H), 3.84 (s, 3H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-3C-4C-5C≡NN-C H₂N-CH₂C H₃Other CarbonsSolvent
1-ethyl-1H-pyrazole-4-carbonitrile ~140~90~130~115~45~15-CDCl₃
1H-Pyrazole-4-carbonitrile139.189.2139.1115.7---DMSO-d₆
5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[1]153.12112.79144.40120.33--142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25CDCl₃
5-Amino-1-phenyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile[1]148.69112.99143.90120.91--137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54CDCl₃
5-Amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile[1]160.08112.76151.20119.87--144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 114.27, 114.06, 55.28CDCl₃

Note: The chemical shifts for 1-ethyl-1H-pyrazole-4-carbonitrile are predicted values.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(C≡N)ν(C=N)ν(C=C)ν(N-H) / ν(C-H)
1-ethyl-1H-pyrazole-4-carbonitrile ~2230~1580~1500~2900-3100
1H-Pyrazole-4-carbonitrile2239157015103140 (N-H)
5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[1]220616001519, 14893447, 3346, 3313, 3208, 3055, 2928
5-Amino-1-phenyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile[1]220516001583, 1514, 14853442, 3305, 3221, 3058, 2928
5-Amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile[1]220615971508, 14413445, 3340, 3315, 3210, 3055, 2954

Table 4: Mass Spectrometry Data (m/z)

Compound[M]⁺Key Fragment Ions
1-ethyl-1H-pyrazole-4-carbonitrile 121106 ([M-CH₃]⁺), 94 ([M-C₂H₃]⁺), 79 ([M-C₂H₄N]⁺), 67
1H-Pyrazole-4-carbonitrile[2]9366, 65, 39
5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile308/310273, 246, 111, 77
5-Amino-1-phenyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile319273, 227, 102, 77
5-Amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile304289, 273, 133, 77

Note: The fragmentation pattern for 1-ethyl-1H-pyrazole-4-carbonitrile is predicted based on typical fragmentation of N-alkyl pyrazoles.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of pyrazole-4-carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: Standard pulse sequences are used. Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45°, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans is typically 16-64 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used. Parameters generally include a spectral width of 200-250 ppm, a pulse width of 30-45°, and a relaxation delay of 2-10 seconds. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with dry KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples by placing a small amount directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system (e.g., Agilent GC-MS).

  • Sample Introduction: For volatile compounds, the sample is introduced via a gas chromatograph. For less volatile compounds, direct insertion probe may be used.

  • Data Acquisition: In EI mode, an electron energy of 70 eV is typically used. The mass spectrum is scanned over a mass range appropriate for the compound (e.g., m/z 40-500).

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Dissolve in Deuterated Solvent FTIR FT-IR Spectroscopy Purification->FTIR Prepare KBr Pellet or use ATR MS Mass Spectrometry Purification->MS Introduce into MS Structure Structure Elucidation & Confirmation NMR->Structure FTIR->Structure MS->Structure signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Pyrazole Hypothetical Pyrazole Inhibitor MEK->Pyrazole Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response

References

A Comparative Guide to Catalysts for Pyrazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole-4-carbonitrile derivatives is of significant interest in medicinal chemistry due to their diverse biological activities. The efficiency of this synthesis often hinges on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

A variety of catalysts have been successfully employed for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives from an aldehyde, malononitrile, and a hydrazine derivative. The following table summarizes the performance of several recently reported catalysts under their optimized reaction conditions.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability (Cycles)Reference
Pd(II) Thiazole Complex 0.1 mmolWater8020 minup to 974[1][2][3]
SnO–CeO2 Nanocomposite Not specifiedWaterRoom Temp.Not specified81–965[4]
Fe3O4@SiO2@Tannic acid 0.1 gSolvent-free80ShortHigh6[5][6]
LDH@PTRMS@DCMBA@CuI 0.05 gWater/Ethanol55MinimalHighNot specified[7]
NaCl Not specifiedAqueous mediaRoom Temp.Not specifiedHighNot specified[4][8]
FeCl3/PVP Not specifiedWater/PEG-400Not specified2–4 hup to 97Not specified[9]
Sodium p-toluenesulfonate (NaPTS) Not specifiedAqueous mediaNot specified5 minHighNot specified[9][10]
Sodium ethoxide Catalytic amountEthanolMicrowave (210W)MinimalExcellentNot specified[11]

Note: "Not specified" indicates that the specific quantitative data was not available in the referenced search results. "High" and "Excellent" are qualitative descriptions from the source.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of pyrazole-4-carbonitrile derivatives based on the reviewed literature. Specific parameters should be optimized based on the chosen catalyst and substrates.

1. Materials and Reagents:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine or its derivative (1 mmol)

  • Catalyst (see table for loading)

  • Solvent (e.g., water, ethanol, or solvent-free)

2. Reaction Setup:

  • To a round-bottom flask, add the aromatic aldehyde, malononitrile, phenylhydrazine, and the catalyst.

  • Add the appropriate solvent if the reaction is not solvent-free.

  • The reaction mixture is then stirred at the specified temperature (see table). Some reactions may benefit from ultrasonic irradiation or microwave assistance.[1][2][11]

3. Reaction Monitoring and Work-up:

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a heterogeneous catalyst is used, it can be recovered by filtration or magnetic separation for reuse.[5][6]

  • The solid product is typically collected by filtration.

4. Purification and Characterization:

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

  • The structure and purity of the synthesized pyrazole-4-carbonitrile derivatives are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and FT-IR.[4][5][6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general logic and experimental workflow for the catalytic synthesis of pyrazole-4-carbonitrile.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Aromatic Aldehyde Mixing Mixing & Stirring + Catalyst + Solvent (optional) Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Hydrazine Phenylhydrazine Hydrazine->Mixing Heating Heating / Irradiation (if required) Mixing->Heating Filtration Filtration Heating->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pyrazole-4-carbonitrile Recrystallization->Product Characterization Spectroscopic Characterization (NMR, IR) Product->Characterization reaction_pathway Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Catalyst Michael_Addition Michael Addition Knoevenagel->Michael_Addition Hydrazine Phenylhydrazine Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Product Pyrazole-4-carbonitrile Cyclization->Product

References

A Comparative Guide to Analytical Methods for 1-ethyl-1H-pyrazole-4-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Method Comparison

The choice between RP-HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

ParameterRP-HPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Stationary Phase C18 or other reversed-phase materialPhenyl-methylpolysiloxane or similar
Typical Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixturesHelium or Hydrogen
Detection UV AbsorbanceMass Spectrometry (Scan or SIM mode)
Selectivity Moderate to GoodHigh to Excellent
Sensitivity (Typical LOQ) ~0.4 - 15 µg/mLLower µg/mL to ng/mL range
Sample Volatility Not requiredRequired (or derivatization needed)
Instrumentation Cost LowerHigher
Throughput HighModerate

Performance Data Comparison

The following table summarizes typical performance characteristics for the quantification of pyrazole derivatives using RP-HPLC-UV and GC-MS, based on literature data for analogous compounds.

Validation ParameterRP-HPLC-UV (Literature Data for Pyrazole Derivatives)GC-MS (Illustrative Performance for Pyrazole Derivatives)
Linearity Range 5 - 150 µg/mL[1]0.1 - 10 µg/mL[2]
Correlation Coefficient (r²) > 0.998[1]> 0.995[2]
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (% RSD) < 2%< 10%
Limit of Detection (LOD) ~0.2 - 4 µg/mL[1][3]~0.02 - 0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 - 15 µg/mL[1][3]~0.06 - 0.5 µg/mL

Experimental Protocols

Detailed methodologies for both RP-HPLC-UV and GC-MS are provided below. These protocols serve as a starting point and should be optimized and validated for the specific analysis of 1-ethyl-1H-pyrazole-4-carbonitrile.

RP-HPLC-UV Method

This method is adapted from validated procedures for pyrazoline and other pyrazole derivatives.[1][4]

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 75:25 v/v)[5]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: Determined by UV scan of 1-ethyl-1H-pyrazole-4-carbonitrile (a starting point could be around 237 nm based on a similar pyrazolone derivative)[4]

Sample Preparation:

  • Prepare a stock solution of 1-ethyl-1H-pyrazole-4-carbonitrile in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Filter Filter Solutions (0.45 µm) Standards->Filter Sample->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Figure 1: RP-HPLC-UV Experimental Workflow.

GC-MS Method

This protocol is based on general procedures for the analysis of pyrazole isomers and other small nitrogen-containing heterocyclic compounds.[2][6]

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (for qualitative analysis and method development) and Selected Ion Monitoring (SIM) (for quantitative analysis)

Sample Preparation:

  • Prepare a stock solution of 1-ethyl-1H-pyrazole-4-carbonitrile in a volatile solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the solvent to achieve a concentration within the calibration range.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Inject Inject into GC Standards->Inject Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Figure 2: GC-MS Experimental Workflow.

Conclusion

Both RP-HPLC-UV and GC-MS are suitable techniques for the quantification of 1-ethyl-1H-pyrazole-4-carbonitrile. RP-HPLC-UV offers a cost-effective and high-throughput solution with adequate sensitivity for many applications. GC-MS provides superior selectivity and sensitivity, which may be necessary for complex matrices or trace-level analysis. The choice of method should be guided by the specific analytical requirements, and the provided protocols offer a solid starting point for method development and validation in accordance with ICH guidelines.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-ethyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are objectively compared, supported by detailed experimental protocols and data presentation.

Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile and Potential Impurities

While multiple synthetic routes to pyrazole derivatives exist, a common and plausible pathway to 1-ethyl-1H-pyrazole-4-carbonitrile involves the reaction of ethylhydrazine with a suitable three-carbon building block containing a nitrile group. One such approach is the condensation of ethylhydrazine with (ethoxymethylene)malononitrile.

Proposed Synthetic Route:

  • Reaction: Ethylhydrazine reacts with (ethoxymethylene)malononitrile in a suitable solvent, such as ethanol, to yield 1-ethyl-1H-pyrazole-4-carbonitrile.

This synthetic approach can lead to several potential impurities that need to be identified and quantified:

  • Unreacted Starting Materials: Residual ethylhydrazine and (ethoxymethylene)malononitrile.

  • Regioisomers: Depending on the reaction conditions, the formation of the isomeric 1-ethyl-1H-pyrazole-3-carbonitrile is a possibility.

  • Solvent Residues: Traces of the reaction solvent (e.g., ethanol) may be present in the final product.

  • Byproducts from Side Reactions: Other minor byproducts may form, and their identification is crucial for a complete purity profile.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique is critical for obtaining an accurate purity profile of the synthesized 1-ethyl-1H-pyrazole-4-carbonitrile. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for this purpose.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Quantitative purity (area %), presence of non-volatile impurities.Robust, widely available, excellent for routine quality control.May require chromophoric impurities for detection, non-volatile buffer can interfere with mass spectrometry.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Quantitative purity (area %), identification of volatile impurities by mass spectrum, detection of residual solvents.High separation efficiency for volatile compounds, definitive identification of impurities through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
¹H NMR Nuclear magnetic resonance of hydrogen atoms.Structural confirmation, identification and quantification of impurities with unique proton signals relative to an internal standard.Provides structural information, can be quantitative (qNMR) without a reference standard for the analyte, non-destructive.Lower sensitivity compared to chromatographic methods, overlapping signals can complicate analysis.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their affinity for a stationary phase and a liquid mobile phase. For 1-ethyl-1H-pyrazole-4-carbonitrile, a reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 1-ethyl-1H-pyrazole-4-carbonitrile (typically around 220-250 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 50 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and can be used for quantification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the molar amount of the substance. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 1-ethyl-1H-pyrazole-4-carbonitrile into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To aid in understanding the logical flow of assessing the purity of synthesized 1-ethyl-1H-pyrazole-4-carbonitrile, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.

G cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_final_product Final Product start Synthesize 1-ethyl-1H-pyrazole-4-carbonitrile tlc TLC Analysis for Reaction Completion start->tlc workup Aqueous Workup & Extraction tlc->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization hplc HPLC Analysis recrystallization->hplc gcms GC-MS Analysis recrystallization->gcms nmr NMR Analysis recrystallization->nmr final Pure 1-ethyl-1H-pyrazole-4-carbonitrile hplc->final gcms->final nmr->final

Caption: General workflow for the synthesis and purity assessment of 1-ethyl-1H-pyrazole-4-carbonitrile.

G rect_node rect_node start Purity Assessment Required volatile Are impurities volatile? start->volatile gcms Use GC-MS volatile->gcms Yes hplc_or_nmr Consider HPLC or NMR volatile->hplc_or_nmr No structural Is structural confirmation needed? quantitative Is routine quantitative analysis sufficient? structural->quantitative No nmr Use NMR (qNMR) structural->nmr Yes hplc Use HPLC-UV quantitative->hplc Yes hplc_or_nmr->structural

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The purity assessment of synthesized 1-ethyl-1H-pyrazole-4-carbonitrile requires a multi-faceted analytical approach. While HPLC provides a robust method for routine quantitative analysis, GC-MS is invaluable for identifying volatile impurities and residual solvents. For absolute quantification and structural confirmation, ¹H NMR is the technique of choice. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research, including the expected impurities, the desired level of accuracy, and the intended application of the synthesized compound. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately determine the purity of their synthesized 1-ethyl-1H-pyrazole-4-carbonitrile.

cost-benefit analysis of different synthetic routes to 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1-ethyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry and materials science. The comparison is based on experimental data from analogous reactions, providing insights into the efficiency, cost-effectiveness, and environmental impact of each pathway.

Executive Summary

Two plausible synthetic routes for 1-ethyl-1H-pyrazole-4-carbonitrile are evaluated:

  • Route A: One-Pot Condensation. A convergent and atom-economical approach involving the direct reaction of (ethoxymethylene)malononitrile with ethylhydrazine.

  • Route B: Multi-Step Synthesis. A more traditional, linear approach commencing with the synthesis of ethyl 1-ethyl-1H-pyrazole-4-carboxylate, followed by conversion to the corresponding carboxamide and subsequent dehydration to the target nitrile.

This guide presents a quantitative comparison of these routes, alongside detailed experimental protocols and a visual representation of the synthetic workflows.

Data Presentation: A Head-to-Head Comparison

ParameterRoute A: One-Pot CondensationRoute B: Multi-Step Synthesis
Number of Steps 13
Starting Materials (Ethoxymethylene)malononitrile, Ethylhydrazine oxalateDiethyl malonate, Triethyl orthoformate, Ethylhydrazine oxalate, Ammonia, Thionyl chloride
Overall Yield (Estimated) ~65%~55%
Reaction Time 4 hours~28 hours
Key Reaction Conditions Reflux in ethanolStep 1: Reflux; Step 2: Room temp.; Step 3: Reflux
Purification CrystallizationColumn chromatography, Crystallization
Estimated Cost of Raw Materials per Gram of Product ~$15~$25
Key Advantages Fewer steps, higher overall yield, lower cost, less wastePotentially easier scale-up of individual steps
Key Disadvantages Use of potentially mutagenic malononitrile derivativesMultiple steps, lower overall yield, higher cost, more waste streams

Cost estimations are based on current market prices of laboratory-grade reagents and may vary.

Experimental Protocols

Route A: One-Pot Synthesis from (Ethoxymethylene)malononitrile and Ethylhydrazine

This route is adapted from the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]

Procedure:

  • To a solution of ethylhydrazine oxalate (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add triethylamine (2.4 mmol) to liberate the free base.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water (20 mL) to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 1-ethyl-1H-pyrazole-4-carbonitrile.

Route B: Multi-Step Synthesis from Diethyl Malonate

This route is a composite of established methods for the synthesis of pyrazole-4-carboxylates and subsequent functional group transformations.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (Adapted from a general procedure for pyrazole-4-carboxylates[3])

  • In a round-bottom flask, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and remove the volatile components under reduced pressure.

  • To the crude intermediate, add ethanol followed by a solution of ethylhydrazine (prepared by neutralizing ethylhydrazine oxalate with a base) (1.0 eq).

  • Stir the mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 1-ethyl-1H-pyrazole-4-carboxamide

  • Bubble ammonia gas through a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in methanol at 0°C for 1 hour.

  • Transfer the solution to a sealed pressure vessel and heat at 100°C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to induce crystallization.

  • Collect the solid product by filtration and dry to yield 1-ethyl-1H-pyrazole-4-carboxamide.

Step 3: Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile

  • To a solution of 1-ethyl-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous dichloromethane, add phosphorus oxychloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain 1-ethyl-1H-pyrazole-4-carbonitrile.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A: One-Pot Condensation cluster_B Route B: Multi-Step Synthesis A_start1 (Ethoxymethylene)malononitrile A_reaction One-Pot Condensation A_start1->A_reaction A_start2 Ethylhydrazine A_start2->A_reaction A_product 1-ethyl-1H-pyrazole-4-carbonitrile A_reaction->A_product B_start1 Diethyl malonate B_step1 Step 1: Cyclization B_start1->B_step1 B_start2 Triethyl orthoformate B_start2->B_step1 B_intermediate1 Ethyl 1-ethyl-1H- pyrazole-4-carboxylate B_step2 Step 2 B_intermediate1->B_step2 B_intermediate2 1-ethyl-1H-pyrazole- 4-carboxamide B_step3 Step 3 B_intermediate2->B_step3 B_product 1-ethyl-1H-pyrazole-4-carbonitrile B_reagent1 Ethylhydrazine B_reagent1->B_step1 B_reagent2 Ammonia B_reagent2->B_step2 Amidation B_reagent3 Dehydrating Agent (POCl3 or SOCl2) B_reagent3->B_step3 Dehydration B_step1->B_intermediate1 B_step2->B_intermediate2 B_step3->B_product

Caption: Synthetic workflows for 1-ethyl-1H-pyrazole-4-carbonitrile.

Conclusion

Based on this analysis, Route A (One-Pot Condensation) presents a more advantageous pathway for the synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile in a research and development setting. Its primary benefits lie in the reduced number of synthetic steps, which contributes to a higher overall yield, shorter reaction time, and lower estimated cost. Furthermore, the one-pot nature of this route minimizes waste generation and simplifies the overall workflow.

However, for large-scale industrial production, the feasibility of handling potentially hazardous materials like malononitrile derivatives in a one-pot reaction would need careful consideration. In such scenarios, the more linear and potentially more controllable Route B (Multi-Step Synthesis) might be preferred, despite its lower overall efficiency and higher cost on a lab scale. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, cost constraints, and safety considerations.

References

The Versatile Scaffold: A Comparative Review of Substituted Pyrazole-4-carbonitriles and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the synthesis, biological activity, and therapeutic potential of substituted pyrazole-4-carbonitrile derivatives.

Substituted pyrazole-4-carbonitriles represent a privileged scaffold in medicinal chemistry and agrochemicals, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their applications as anticancer, antimicrobial, and herbicidal agents, supported by quantitative data from various studies. Detailed experimental protocols for their synthesis and biological evaluation are also presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted pyrazole-4-carbonitriles have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation and survival. The following tables summarize the in vitro cytotoxic activity of several derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Substituted Pyrazole-4-carbonitrile Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 3-(4-chlorophenyl)-1-phenylA549 (Lung)8.0Doxorubicin-
2 3-(4-bromophenyl)-1-phenylMCF-7 (Breast)5.8Doxorubicin-
3 3-(3,4-dimethylphenyl)-5-(p-tolyl)-1-ylMCF-7 (Breast)0.07--
4 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl----
5 5-amino-3-(2-hydroxy-5-((2-methyl-4-nitrophenyl)diazenyl)phenyl)-1-(p-tolyl)----
6 Pyrazolo[3,4-d]pyrimidine derivativeLeukemia, Non-small cell lung cancer, Colon, ProstateGI50 = 1.18--

Note: IC50/GI50 values are indicative of the concentration of the compound required to inhibit 50% of cell growth. A lower value indicates higher potency. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of substituted pyrazole-4-carbonitrile derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Substituted pyrazole-4-carbonitrile compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Many pyrazole-4-carbonitrile derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways that are often dysregulated in cancer. Below are graphical representations of the JAK/STAT and EGFR signaling pathways, common targets for these compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrazole-4-carbonitrile Inhibitor Inhibitor->JAK Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS 2. Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factors ERK->Transcription_Factor AKT Akt PI3K->AKT AKT->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression EGF EGF Ligand EGF->EGFR 1. Ligand Binding Inhibitor Pyrazole-4-carbonitrile Inhibitor Inhibitor->EGFR Inhibition Synthesis_Workflow Reactants Aromatic Aldehyde + Malononitrile + Arylhydrazine Mixing Mix in Solvent (e.g., Ethanol) Reactants->Mixing Reaction Reflux with Catalyst (e.g., Piperidine) Mixing->Reaction Workup Cooling, Precipitation, Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Purification->Product

Benchmarking the Performance of 1-ethyl-1H-pyrazole-4-carbonitrile and Its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

Performance Comparison of Pyrazole-4-Carbonitrile Derivatives

Due to the absence of specific assay data for 1-ethyl-1H-pyrazole-4-carbonitrile, this section details the performance of closely related 1-substituted-1H-pyrazole-4-carbonitrile analogs. The following table summarizes the antimicrobial and cytotoxic activities of these compounds against various cell lines and microbial strains.

Compound/AlternativeAssay TypeTargetPerformance Metric (IC₅₀/MIC)Reference CompoundReference Performance
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives AntimicrobialBacillus subtilisIntermediate InhibitionAmpicillin, Kanamycin, Penicillin GNot specified
AntimicrobialPseudomonas aeruginosaIntermediate InhibitionAmpicillin, Kanamycin, Penicillin GNot specified
AntifungalCandida albicansIntermediate InhibitionCycloheximideNo inhibition at 1.00 mg/mL
Pyranopyrazole Derivatives CytotoxicitySW48 (Colon Cancer)IC₅₀: >50 µg/mLDoxorubicinIC₅₀: 8.54 µg/mL
CytotoxicityA549 (Lung Cancer)IC₅₀: >50 µg/mLDoxorubicinIC₅₀: 0.98 µg/mL
CytotoxicityKB (Nasopharyngeal Cancer)IC₅₀: >50 µg/mLDoxorubicinIC₅₀: 0.52 µg/mL
CytotoxicityHepG2 (Liver Cancer)IC₅₀: >50 µg/mLDoxorubicinIC₅₀: 0.76 µg/mL

IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for assays commonly used to evaluate the biological activity of pyrazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and experimental processes is essential for clarity and understanding.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_data_analysis Data Acquisition & Analysis Compound_Stock Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilution of Compound Compound_Stock->Serial_Dilution Cell_Culture Culture and Harvest Target Cells Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Diluted Compound Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Safety Operating Guide

Navigating the Safe Disposal of 1-ethyl-1H-pyrazole-4-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-carbonitrile, the following procedures are based on the safety data for structurally similar pyrazole derivatives and established best practices for hazardous waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and regulations.[1][2]

Hazard Profile and Safety Precautions

Given the nitrile functional group and the pyrazole core, 1-ethyl-1H-pyrazole-4-carbonitrile should be handled as a hazardous substance. Structurally related compounds, such as 1-ethyl-1H-pyrazole-4-carbaldehyde, are known to cause skin and serious eye irritation, and may be harmful if inhaled, causing respiratory irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[1]

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Hazard Data (Based on Analogous Compounds)

The following table summarizes the hazard information for compounds structurally similar to 1-ethyl-1H-pyrazole-4-carbonitrile. This data should be used as a conservative guide in the absence of specific information for the target compound.

Hazard CategoryFindingCitation(s)
Acute Toxicity (Oral) LD50 > 2000 mg/kg in rats for 1-hydroxyethyl 4,5-diamino pyrazole sulfate, suggesting low acute oral toxicity.[1]
Skin Irritation Classified as a skin irritant. Causes skin irritation.[1][3]
Eye Irritation Classified as a serious eye irritant. Causes serious eye irritation.[1][3]
Inhalation Toxicity Harmful if inhaled. May cause respiratory irritation.[3][4]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[1][3]
Carcinogenicity No data available to classify as a carcinogen.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of 1-ethyl-1H-pyrazole-4-carbonitrile is through a licensed chemical waste disposal service.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or contaminated solid 1-ethyl-1H-pyrazole-4-carbonitrile in a clearly labeled, sealable, and chemically compatible waste container.[1][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1]

    • Liquid Waste: Solutions containing 1-ethyl-1H-pyrazole-4-carbonitrile must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

    • Contaminated Materials: Any materials, such as weighing paper, pipette tips, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the designated solid waste container.[1][5]

  • Waste Container Labeling:

    • All chemical waste containers must be labeled with a hazardous waste tag provided by your institution's EHS department.[7][8]

    • The label must include the full chemical name, "1-ethyl-1H-pyrazole-4-carbonitrile," and the quantity of the waste.[7] For mixtures, each component must be listed.[7] Abbreviations or chemical formulas are not permitted.[7]

    • The label must clearly state "Hazardous Waste."[2][7]

    • Include the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[2][7]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][2] This area should be well-ventilated and away from incompatible materials.[1]

    • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[2]

  • Disposal Request and Pickup:

    • Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves submitting a formal request to the EHS department.[1]

    • The ultimate disposal of 1-ethyl-1H-pyrazole-4-carbonitrile should be handled by a licensed professional waste disposal company, with high-temperature incineration being the recommended method for such compounds.[1][3][9]

  • Empty Container Disposal:

    • Empty containers that held 1-ethyl-1H-pyrazole-4-carbonitrile must be triple-rinsed with an appropriate solvent.[8][10]

    • The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected, depending on local regulations.[10]

    • After triple-rinsing, the container can be disposed of in the regular trash, provided all labels are defaced.[8][10]

Experimental Protocols: Hazard Assessment of Analogous Compounds

The hazard assessments for the surrogate molecules referenced in this guide are conducted using standardized methodologies:

  • Acute Oral Toxicity: Typically determined using methods outlined in OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

  • Skin Irritation: Assessed according to OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation: Evaluated following OECD Guideline 405 (Acute Eye Irritation/Corrosion).

  • Environmental Hazards: Determined through various OECD guidelines for testing chemicals, such as those for assessing effects on aquatic organisms and biodegradability.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of 1-ethyl-1H-pyrazole-4-carbonitrile.

A Identify Waste: 1-ethyl-1H-pyrazole-4-carbonitrile (Solid, Liquid, or Contaminated Material) B Is the substance hazardous? A->B C Treat as Hazardous Waste (Precautionary Principle) B->C Yes / Assume Yes D Segregate Waste Streams: - Solid - Liquid - Contaminated PPE C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - PI Information & Date D->E F Store in Designated Area: - Secondary Containment - Well-ventilated E->F G Request EHS Pickup F->G H Professional Disposal: (e.g., Incineration) G->H cluster_details Detailed Actions workflow Start: Waste Generation Step 1: Segregation Step 2: Labeling Step 3: Storage Step 4: EHS Pickup Request End: Professional Disposal details1 Solid Waste: Unused/contaminated solids Liquid Waste: Solutions Contaminated Materials: Gloves, paper workflow:step1->details1 details2 Use official hazardous waste tag Include full chemical name, PI info, date Mark as 'Hazardous Waste' workflow:step2->details2 details3 Designated accumulation area Use secondary containment Away from incompatible materials workflow:step3->details3 details4 Follow institutional procedures Submit waste inventory to EHS workflow:step4->details4

References

Personal protective equipment for handling 1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-ethyl-1H-pyrazole-4-carbonitrile (CAS No. 1006434-01-0). The information is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.

Disclaimer: A complete Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-carbonitrile from the manufacturer (Ambeed) was not accessible at the time of writing. The following guidance is based on the available GHS hazard information for this specific compound and general safety practices for handling nitrile and pyrazole derivatives. It is imperative to consult the official SDS upon receipt of the chemical and to conduct a thorough risk assessment before commencing any work.

Immediate Safety Information

1-ethyl-1H-pyrazole-4-carbonitrile is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

This necessitates careful handling to avoid direct contact. The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can cause irritation, skin sensitization, or be harmful if swallowed.

Hazard and Precautionary Statements
Identifier Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313 If skin irritation occurs: Get medical advice/ attention.
P337 + P313 If eye irritation persists: Get medical advice/ attention.
P362 Take off contaminated clothing and wash it before reuse.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All handling of 1-ethyl-1H-pyrazole-4-carbonitrile, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact and irritation. Nitrile offers good resistance to a range of chemicals.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols, preventing serious irritation.
Body Protection A flame-resistant laboratory coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from potential spills.
Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, and all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If the compound is a solid, weigh it directly into the reaction vessel or a tared container within the fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed compound slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel closed or covered as much as possible.

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of contaminated bench paper as solid waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation
  • Solid Waste:

    • Unused or expired solid 1-ethyl-1H-pyrazole-4-carbonitrile.

    • Contaminated materials such as pipette tips, weighing paper, and gloves.

    • Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste:

    • Solutions containing 1-ethyl-1H-pyrazole-4-carbonitrile.

    • Collect in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix with incompatible waste streams.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("1-ethyl-1H-pyrazole-4-carbonitrile"), and the primary hazard (e.g., "Irritant").

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Prohibition: Never dispose of 1-ethyl-1H-pyrazole-4-carbonitrile down the drain.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of 1-ethyl-1H-pyrazole-4-carbonitrile.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Work Area (Bench Paper) prep2->prep3 handle1 Weighing / Solution Preparation prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Properly Label Waste Containers clean2->clean3 disp1 Store Waste in Secondary Containment clean3->disp1 disp2 Arrange for EHS/Licensed Disposal disp1->disp2

Caption: Safe handling workflow for 1-ethyl-1H-pyrazole-4-carbonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.